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[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride Documentation Hub

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  • Product: [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride
  • CAS: 2229508-98-7

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Analysis of [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

Executive Summary [3-(4-Chlorophenyl)cyclobutyl]methanamine is a 1,3-disubstituted cyclobutane derivative of significant interest in medicinal chemistry, often serving as a rigidified scaffold for monoamine reuptake inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-(4-Chlorophenyl)cyclobutyl]methanamine is a 1,3-disubstituted cyclobutane derivative of significant interest in medicinal chemistry, often serving as a rigidified scaffold for monoamine reuptake inhibitors and central nervous system (CNS) active agents. Synthesizing this target requires precise control over cyclobutane ring construction and functional group homologation. This whitepaper details a robust, five-step synthetic pathway starting from commercially available 4-chlorostyrene. The route leverages a highly regioselective [2+2] cycloaddition, reductive dechlorination, a Van Leusen homologation, and subsequent reductions to yield the final hydrochloride salt.

Retrosynthetic Strategy & Pathway Overview

The retrosynthetic disconnection of the target molecule relies on the sequential deconstruction of the aminomethyl group to a nitrile, which is further disconnected to a cyclobutanone core. The cyclobutane ring is efficiently assembled via a [2+2] cycloaddition between an alkene and a ketene intermediate.

  • Target: [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride

  • Key Intermediate 1: 3-(4-Chlorophenyl)cyclobutanecarbonitrile (via Van Leusen reaction)

  • Key Intermediate 2: 3-(4-Chlorophenyl)cyclobutan-1-one (via reductive dechlorination)

  • Starting Material: 4-Chlorostyrene

Synthesis SM 4-Chlorostyrene Int1 2,2-Dichloro-3-(4-chlorophenyl) cyclobutan-1-one SM->Int1 Cl3CCOCl, Zn-Cu Ether, Reflux Int2 3-(4-Chlorophenyl) cyclobutan-1-one Int1->Int2 Zn dust, AcOH 60°C Int3 3-(4-Chlorophenyl) cyclobutanecarbonitrile Int2->Int3 TosMIC, t-BuOK DME/EtOH, 0°C to RT Amine [3-(4-Chlorophenyl)cyclobutyl] methanamine Int3->Amine LiAlH4, THF 0°C to RT Target Target Molecule (HCl Salt) Amine->Target HCl in Et2O 0°C

Chemical synthesis pathway from 4-chlorostyrene to the final hydrochloride salt.

Step-by-Step Methodologies & Mechanistic Causality

The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) that must be met before proceeding, ensuring high fidelity and preventing the carryover of impurities.

Step 1:[2+2] Cycloaddition of Dichloroketene

Causality & Mechanism: To construct the cyclobutane ring, dichloroketene is generated in situ from trichloroacetyl chloride using a zinc-copper (Zn-Cu) couple. As described by , the Zn-Cu couple provides a highly active surface for the rapid reduction of the acid chloride. Dichloroketene is highly electrophilic and undergoes a concerted, antarafacial[2+2] cycloaddition with 4-chlorostyrene. The regioselectivity is strictly head-to-tail, dictated by the stabilization of the partial positive charge at the benzylic position in the transition state, yielding exclusively 2,2-dichloro-3-(4-chlorophenyl)cyclobutan-1-one.

Protocol:

  • Suspend Zn-Cu couple (2.0 eq) in anhydrous diethyl ether under an inert argon atmosphere.

  • Add 4-chlorostyrene (1.0 eq) to the suspension and bring the mixture to a gentle reflux.

  • Dissolve trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether and add dropwise over 2 hours.

  • Stir the reaction for an additional 4 hours at reflux.

  • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active 4-chlorostyrene spot is consumed. IR spectroscopy of an aliquot should reveal a strong C=O stretch at ~1800 cm⁻¹ (characteristic of a strained cyclobutanone).

  • Filter the mixture through Celite to remove zinc salts, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Step 2: Reductive Dechlorination

Causality & Mechanism: The gem-dichloro groups must be removed to yield the monosubstituted cyclobutanone. Zinc dust in glacial acetic acid facilitates a sequential Single-Electron Transfer (SET). Zinc donates an electron to the α,α-dichloroketone, forming a radical anion that expels a chloride ion. A second SET and subsequent protonation from acetic acid yield the monochloro derivative. The cycle repeats to fully dechlorinate the α-position.

Protocol:

  • Dissolve the crude 2,2-dichloro-3-(4-chlorophenyl)cyclobutan-1-one in glacial acetic acid.

  • Add activated zinc dust (4.0 eq) portion-wise at room temperature to control the exothermic reaction.

  • Heat the suspension to 60°C and stir for 3 hours.

  • Self-Validation (IPC): Perform GC-MS analysis. The molecular ion must shift from m/z ~248 (dichloro isotope pattern) to m/z ~180 (dechlorinated). The IR C=O stretch will shift slightly from ~1800 cm⁻¹ to ~1780 cm⁻¹.

  • Filter off unreacted zinc, dilute the filtrate with water, and extract with dichloromethane (DCM). Neutralize the organic layer with aqueous NaOH, dry, and evaporate to yield 3-(4-chlorophenyl)cyclobutan-1-one.

Step 3: Van Leusen Homologation to Nitrile

Causality & Mechanism: Converting the cyclobutanone directly to a homologous nitrile avoids a multi-step cyanohydrin formation/dehydration/reduction sequence. The Van Leusen reaction () utilizes Tosylmethyl isocyanide (TosMIC). Potassium tert-butoxide deprotonates TosMIC to form a stabilized α-sulfonyl carbanion, which attacks the carbonyl carbon. A 5-endo-dig cyclization forms an oxazoline intermediate. Ring-opening and elimination of the tosyl and formyl groups (facilitated by ethanol) yield the nitrile.

VanLeusen Ketone 3-(4-Chlorophenyl)cyclobutan-1-one TosMIC TosMIC + t-BuOK (Carbanion Formation) Ketone->TosMIC Attack Nucleophilic Attack on Carbonyl TosMIC->Attack Cyclization 5-endo-dig Cyclization (Oxazoline Intermediate) Attack->Cyclization Elimination Ring Opening & Elimination (-Ts-, -HCOO-) Cyclization->Elimination Nitrile 3-(4-Chlorophenyl)cyclobutanecarbonitrile Elimination->Nitrile

Mechanistic sequence of the Van Leusen homologation converting the ketone to a nitrile.

Protocol:

  • Dissolve 3-(4-chlorophenyl)cyclobutan-1-one (1.0 eq) and TosMIC (1.3 eq) in a mixture of 1,2-dimethoxyethane (DME) and absolute ethanol (50:1 v/v).

  • Cool the solution to 0°C under argon.

  • Add solid potassium tert-butoxide (2.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): TLC analysis should indicate the disappearance of the ketone. IR spectroscopy must show the complete loss of the C=O stretch (~1780 cm⁻¹) and the appearance of a weak C≡N stretch at ~2240 cm⁻¹.

  • Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate 3-(4-chlorophenyl)cyclobutanecarbonitrile.

Step 4: Reduction of Nitrile to Primary Amine

Causality & Mechanism: Reduction of the nitrile to a primary amine is achieved using Lithium Aluminum Hydride (LiAlH₄). As established by , the aluminohydride complex transfers a nucleophilic hydride to the electrophilic nitrile carbon, forming an imine salt. A second hydride transfer fully reduces the intermediate to the primary amine.

Protocol:

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Dissolve the purified nitrile in anhydrous THF and add dropwise to the LiAlH₄ suspension.

  • Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin; a purple spot indicates the successful formation of the primary amine.

  • Perform a Fieser workup: Add x mL water, x mL 15% NaOH, and 3x mL water sequentially (where x is the mass of LiAlH₄ in grams). Filter the granular aluminum salts and concentrate the filtrate to yield the free base amine.

Step 5: Hydrochloride Salt Formation

Causality & Mechanism: The free base primary amine is susceptible to oxidative degradation and exhibits poor aqueous solubility. Protonation with anhydrous hydrogen chloride generates the stable, highly crystalline ammonium hydrochloride salt, which is the preferred form for long-term storage and biological assay formulation.

Protocol:

  • Dissolve the free base [3-(4-chlorophenyl)cyclobutyl]methanamine in anhydrous diethyl ether and cool to 0°C.

  • Bubble anhydrous HCl gas through the solution (or add 2M HCl in diethyl ether dropwise) until precipitation ceases.

  • Self-Validation (IPC): Filter the white precipitate and determine the melting point. A sharp melting point indicates high purity. Elemental analysis should confirm the expected theoretical chlorine content.

  • Recrystallize from ethanol/diethyl ether to afford the analytically pure target compound.

Quantitative Data & In-Process Controls

The following table summarizes the expected quantitative parameters and critical self-validating analytical markers for each step of the synthesis.

Synthesis StepTarget IntermediateTypical YieldTemp / TimeKey IPC Analytical Marker
1. [2+2] Cycloaddition 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one75 - 82%Reflux / 6hIR: Strong C=O stretch at ~1800 cm⁻¹
2. Dechlorination 3-(4-Chlorophenyl)cyclobutan-1-one85 - 90%60°C / 3hGC-MS: Mass shift from m/z 248 to 180
3. Van Leusen Rxn 3-(4-Chlorophenyl)cyclobutanecarbonitrile65 - 70%0°C to RT / 4hIR: Appearance of C≡N stretch at ~2240 cm⁻¹
4. Nitrile Reduction [3-(4-Chlorophenyl)cyclobutyl]methanamine80 - 88%0°C to RT / 12hTLC: Positive (purple) Ninhydrin stain
5. Salt Formation Target HCl Salt> 95%0°C / 1hEA: Confirmation of theoretical Cl% content

References

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.[Link]

  • Krepski, L. R., & Hassner, A. (1978). Addition of dichloroketene to unreactive olefins. Journal of Organic Chemistry, 43(16), 3173-3179. [Link]

  • Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Journal of Organic Chemistry, 42(19), 3114-3118.[Link]

Exploratory

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, a substituted cyclobutane derivative of i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, a substituted cyclobutane derivative of interest in medicinal chemistry. Drawing upon data from analogous compounds and established chemical principles, this document will explore its chemical structure, physicochemical properties, a plausible synthetic route, and its potential pharmacological relevance.

Chemical Identity and Physicochemical Properties

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a primary amine hydrochloride salt. The core of the molecule consists of a cyclobutane ring substituted with a 4-chlorophenyl group and a methanamine group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research and pharmaceutical applications.

Chemical Structure

The structure of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride can exist as two geometric isomers: cis and trans. The relative orientation of the 4-chlorophenyl and aminomethyl groups on the cyclobutane ring defines these isomers. Without specific experimental data, a definitive assignment of the commercially available compound (CAS No. 2229508-98-7) is not possible. Both potential isomers are depicted below.

G Target [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride Amine [3-(4-Chlorophenyl)cyclobutyl]methanamine Target->Amine HCl addition Nitrile 3-(4-Chlorophenyl)cyclobutanecarbonitrile Amine->Nitrile Reduction (e.g., LiAlH4) Halide 1-Bromo-3-(4-chlorophenyl)cyclobutane Nitrile->Halide Cyanide displacement Precursor 4-Chlorophenylacetic acid derivative and Malonic ester derivative Halide->Precursor Cyclization

Caption: Retrosynthetic analysis for [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride.

General Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology for the synthesis, based on common organic chemistry transformations.

Step 1: Synthesis of 3-(4-Chlorophenyl)cyclobutanecarboxylic acid This intermediate can be prepared through various established methods for cyclobutane ring formation, such as the reaction of a malonic ester derivative with a 1,3-dihalopropane bearing the 4-chlorophenyl substituent, followed by hydrolysis and decarboxylation.

Step 2: Conversion to 3-(4-Chlorophenyl)cyclobutanecarbonitrile The carboxylic acid can be converted to the corresponding amide, followed by dehydration to yield the nitrile. Alternatively, the acid can be reduced to the alcohol, converted to a halide, and then subjected to nucleophilic substitution with a cyanide salt.

Step 3: Reduction to [3-(4-Chlorophenyl)cyclobutyl]methanamine The nitrile is then reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Step 4: Formation of the Hydrochloride Salt The resulting free base of [3-(4-Chlorophenyl)cyclobutyl]methanamine is dissolved in an appropriate solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed, and dried.

Characterization

The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the range of 7.0-7.5 ppm), the protons of the cyclobutane ring (complex multiplets in the aliphatic region), and the methylene protons of the aminomethyl group. The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the 4-chlorophenyl ring, the cyclobutane ring, and the aminomethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the free base and to analyze its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic moieties, and the C-Cl bond.

  • Melting Point Analysis: A sharp melting point range would indicate the purity of the synthesized compound.

Potential Pharmacological Relevance and Applications

While there is no specific pharmacological data available for [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, the structural motif of a substituted cyclobutylamine is present in several biologically active compounds, suggesting potential areas of application for this molecule.

Analogy to Sibutramine and other CNS-Active Agents

The structure of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride shares features with sibutramine, a well-known anorectic agent that acts as a norepinephrine-dopamine reuptake inhibitor. Although the substitution pattern on the cyclobutane ring and the nature of the amine are different, the presence of the 4-chlorophenylcyclobutyl moiety suggests that this compound could potentially interact with monoamine transporters in the central nervous system (CNS). Further investigation into its activity as a reuptake inhibitor for neurotransmitters such as serotonin, norepinephrine, and dopamine would be a logical starting point for pharmacological evaluation.

Role of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is an increasingly utilized scaffold in drug design. Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the introduction of a cyclobutane ring can favorably modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Potential as a Research Chemical and Building Block

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride can serve as a valuable building block for the synthesis of more complex molecules. The primary amine functionality allows for a wide range of chemical modifications, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. These studies could explore the impact of different substituents on the biological activity of the core scaffold.

Conclusion

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a chemical compound with potential for further investigation in the field of medicinal chemistry. While detailed experimental data for this specific molecule is limited, its structural similarity to known CNS-active compounds provides a strong rationale for its exploration as a modulator of monoamine transporters. The synthesis of this compound is feasible through established organic chemistry methods, and its characterization would rely on standard analytical techniques. As a research chemical and a synthetic building block, it holds promise for the development of novel therapeutic agents.

References

Exploratory

An In-Depth Technical Guide to the Solubility Profiling of [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

A Senior Application Scientist's Perspective on Methodologies and Formulation Insights Authored by: A Senior Application Scientist Abstract The journey of a drug candidate from discovery to a viable therapeutic is fraugh...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies and Formulation Insights

Authored by: A Senior Application Scientist

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, a compound of interest in contemporary drug development, presents a case study in the critical need for a comprehensive understanding of its solubility characteristics. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this amine hydrochloride. Moving beyond a simple data sheet, this document offers a strategic framework for researchers, scientists, and drug development professionals. It delves into the physicochemical rationale behind solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discusses the interpretation of this crucial data in the context of formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability and efficacy of an orally administered drug are intrinsically linked to its solubility in gastrointestinal fluids. A significant percentage of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, leading to challenges in achieving therapeutic concentrations in vivo.[1][2] Understanding the solubility profile of a drug candidate like [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is therefore not merely a data collection exercise; it is a foundational step in de-risking a development program and enabling rational formulation design.[3][4] This guide will equip the reader with the necessary tools to approach the solubility assessment of this and similar amine hydrochloride compounds with scientific rigor and strategic foresight.

Physicochemical Profile and Expected Solubility Behavior

A predictive assessment of solubility begins with an analysis of the molecule's structure. [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride possesses key structural features that govern its interaction with various solvents:

  • A Lipophilic Core: The 4-chlorophenyl and cyclobutyl moieties contribute to the molecule's lipophilicity, suggesting a preference for non-polar or moderately polar organic solvents. This characteristic is often associated with "grease-ball" molecules that have high lipophilicity.[1]

  • A Primary Amine Group: The methanamine group is a basic functional group. In its hydrochloride salt form, this amine is protonated, creating a charged species. This ionic character is expected to enhance aqueous solubility compared to the free base.

  • The Hydrochloride Salt Form: The formation of a salt is a common and effective strategy to increase the aqueous solubility and dissolution rate of ionizable drugs.[2] However, the solubility of such salts is highly dependent on the pH of the medium.

Based on these features, it is anticipated that [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride will exhibit:

  • Limited intrinsic solubility of the free base in aqueous media.

  • Enhanced aqueous solubility as the hydrochloride salt, particularly in acidic to neutral pH ranges.

  • Good solubility in polar protic solvents (e.g., methanol, ethanol) and potentially some polar aprotic solvents.

  • Poor solubility in non-polar, aprotic solvents (e.g., hexane, toluene).

The interplay between the lipophilic core and the ionizable amine group makes understanding the pH-solubility profile particularly crucial.

The Theoretical Framework of Solubility

A robust experimental design is built upon a solid theoretical foundation. For an amine hydrochloride, the following principles are paramount:

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of an ionizable compound like [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is profoundly influenced by the pH of the solvent. The relationship between pH, the compound's pKa (the acid dissociation constant of the protonated amine), and the ratio of the ionized to the non-ionized form is described by the Henderson-Hasselbalch equation.

For a primary amine, the equilibrium in an aqueous solution can be represented as:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form. The pH at which the concentrations of the ionized and non-ionized species are equal is the pKa. At pH values below the pKa, the protonated (R-NH₃⁺) form predominates, leading to higher solubility. Conversely, at pH values above the pKa, the less soluble free base (R-NH₂) becomes the dominant species, and solubility decreases.[5][6][7] This relationship underscores the importance of conducting solubility assessments across a physiologically relevant pH range (typically pH 1.2 to 7.4).

"Like Dissolves Like": The Role of Solute-Solvent Interactions

The adage "like dissolves like" provides a qualitative framework for predicting solubility. Solvents that can form similar intermolecular interactions with the solute are more likely to be effective.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and chloride ions of the salt, and also interact with the lipophilic portions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments and can solvate the charged portions of the molecule but are not hydrogen bond donors. Their effectiveness will depend on the overall polarity of the solute.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces and are generally poor solvents for salts due to their inability to solvate the ions effectively.

The Impact of Crystal Lattice Energy

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation of the ions/molecules.[2] Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities.[4][8] It is therefore crucial to characterize the solid form of the material being used for solubility studies.

Experimental Determination of Solubility: A Step-by-Step Guide

Two primary types of solubility measurements are employed in drug development: kinetic and thermodynamic solubility. Each provides different, yet complementary, insights.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[9][10][11] This method is rapid and well-suited for screening large numbers of compounds in early drug discovery.[12]

This protocol outlines a common method for determining kinetic solubility by detecting precipitate formation via light scattering.[11][13]

Materials:

  • [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or a plate reader with a light-scattering detection mode

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS for a final DMSO concentration of 1%) to each well to induce precipitation.

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[13]

  • Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Causality and Trustworthiness: The rapid addition of the aqueous buffer to the DMSO stock creates a supersaturated state. The incubation period allows for the system to move towards equilibrium, with precipitation occurring if the kinetic solubility limit is exceeded. The use of a nephelometer provides a sensitive and quantitative measure of precipitate formation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO assay1 Dispense 2 µL Stock to 96-well plate prep1->assay1 assay2 Add 198 µL Aqueous Buffer (e.g., PBS) assay1->assay2 assay3 Mix and Incubate (1-2 hours) assay2->assay3 analysis1 Measure Light Scattering (Nephelometry) assay3->analysis1 analysis2 Determine Precipitation Point analysis1->analysis2 result Kinetic Solubility Value analysis2->result

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility: The "Gold Standard" for Preformulation

Thermodynamic (or equilibrium) solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[14][15] This is a more time-consuming but also more accurate and relevant measure for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[14][16]

This protocol details the steps for determining the equilibrium solubility of the compound.

Materials:

  • [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (solid)

  • Selected solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[14][16]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[17]

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Causality and Trustworthiness: By using an excess of the solid compound and allowing sufficient time for equilibration, this method ensures that a true saturated solution is achieved. The separation of the solid and liquid phases is critical to prevent artificially high results. Quantification by a validated analytical method like HPLC provides accuracy and precision.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add Excess Solid Compound to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil1 Seal and Agitate (24-72 hours) at Constant Temperature prep2->equil1 sep1 Centrifuge or Filter Supernatant equil1->sep1 analysis1 Dilute Supernatant sep1->analysis1 analysis2 Quantify by HPLC-UV against a Standard Curve analysis1->analysis2 result Thermodynamic Solubility Value analysis2->result

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

For a comprehensive understanding, solubility data should be presented in a clear and comparative format.

Illustrative Solubility Data Table

While specific experimental data for [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is not publicly available, the following table provides an illustrative example of how the results should be presented.

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Water25[Expected: Low to Moderate][Calculated]Thermodynamic
PBS (pH 7.4)37[Expected: Moderate][Calculated]Thermodynamic
0.1 N HCl (pH 1.2)37[Expected: High][Calculated]Thermodynamic
Methanol25[Expected: High][Calculated]Thermodynamic
Ethanol25[Expected: High][Calculated]Thermodynamic
Acetonitrile25[Expected: Moderate][Calculated]Thermodynamic
DMSO25[Expected: Very High][Calculated]Thermodynamic
Hexane25[Expected: Very Low][Calculated]Thermodynamic
PBS (pH 7.4)37[Expected: Varies][Calculated]Kinetic
Interpreting the Results for Drug Development
  • Aqueous Solubility at Physiological pH: The solubility in buffers at pH 1.2 and 7.4 provides an initial indication of how the drug will behave in the stomach and intestines, respectively.[18] A significant drop in solubility from pH 1.2 to 7.4 may suggest a risk of precipitation in the small intestine.

  • Solubility in Organic Solvents: This data is crucial for developing formulations for preclinical in vivo studies, where co-solvents or lipid-based systems may be required.[3] It also informs process chemistry for purification and crystallization.[19]

  • Kinetic vs. Thermodynamic Solubility: A large discrepancy between kinetic and thermodynamic solubility can indicate a tendency for the compound to form supersaturated solutions. While this can be beneficial for absorption, it also carries the risk of precipitation.[4] Formulation strategies may need to include precipitation inhibitors.

Conclusion and Future Directions

The solubility of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a critical parameter that will dictate its development pathway. This guide has provided a comprehensive framework for approaching its solubility assessment, from theoretical prediction to detailed experimental protocols. By systematically determining the kinetic and thermodynamic solubility in a range of relevant solvents and pH conditions, researchers can gain the necessary insights to develop robust formulations and accelerate the progression of this promising compound. The methodologies described herein are not only applicable to the title compound but also serve as a valuable resource for the broader scientific community engaged in the development of new chemical entities.

References

  • Hu, J., Johnston, K. P., & Williams, R. O. (2004). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... Drug development and industrial pharmacy, 30(3), 233–245. [Link]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51. [Link]

  • Jain, A., & Gupta, A. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Aggarwal, G., Harikumar, S. L., & Ritika. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(19), e3007. [Link]

  • Bergström, C. A. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pharmaceutical Outsourcing. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & medicinal chemistry letters, 25(7), 1476–1480. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • Lee, T., Kuo, P. H., & Wang, I. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(8), 2243-2248. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Fiveable. [Link]

  • Streng, W. H., & Zipp, G. L. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 1888-1897. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

  • Kiani, M., & Aminian, A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

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Foundational

Predictive Pharmacological Profiling and Target Deconvolution of [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

Prepared by: Senior Application Scientist, Neuropharmacology & Assay Development Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern neuropharmacology...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Assay Development Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern neuropharmacology, the strategic use of conformationally restricted scaffolds is paramount for achieving target selectivity. [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS: 2229508-98-7) represents a highly specialized building block and pharmacological probe[1]. By locking a classic phenethylamine pharmacophore within a rigid cyclobutane ring, this molecule restricts accessible dihedral angles, thereby minimizing off-target entropy.

This whitepaper provides an in-depth technical analysis of the predictive biological targets for this compound. We will deconstruct its pharmacophore, establish the mechanistic causality behind its predicted interactions with Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1), and outline self-validating experimental workflows required for rigorous target deconvolution.

Structural Rationale & Pharmacophore Modeling

When evaluating a novel scaffold, we do not rely on empirical screening alone; we analyze the thermodynamic and spatial vectors of the molecule. The architecture of [3-(4-Chlorophenyl)cyclobutyl]methanamine is defined by three critical motifs:

  • The Cyclobutyl Spacer: Unlike the flexible alkyl chains found in amphetamines, the cyclobutane core acts as a rigid, lipophilic spacer. It forces the molecule into defined cis or trans diastereomeric conformations, which is a proven strategy to enhance selectivity between closely related G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

  • The 4-Chlorophenyl Moiety: The para-chloro substitution provides a highly lipophilic, electron-withdrawing vector. In target binding pockets, this halogenated ring is primed for robust π−π stacking and halogen bonding with conserved aromatic residues (e.g., Tyrosine/Phenylalanine).

  • The Primary Methanamine Group: With a pKa typically between 9.5 and 10.5, the primary amine is protonated at physiological pH (7.4). This cationic center is strictly required to form a salt bridge with conserved Aspartate residues within the binding pockets of aminergic targets[2].

Primary Biological Targets: Mechanistic Causality

Based on structural homology to known central nervous system (CNS) agents, we predict two primary target classes for this compound.

Target Class A: Monoamine Transporters (SERT, NET, DAT)

Mechanism: Reuptake Inhibition Causality: This compound is a direct structural analog of the active metabolites of sibutramine (a well-characterized serotonin-norepinephrine reuptake inhibitor)[3]. Sibutramine itself is a prodrug; it requires CYP3A4-mediated N-demethylation to form primary and secondary amines (desmethylsibutramine) to achieve potent reuptake inhibition[4]. Because our target compound is already a primary amine, it bypasses the need for metabolic activation. Furthermore, shifting the attachment point from a 1,1-disubstitution (as in sibutramine) to a 1,3-disubstitution extends the distance between the aromatic ring and the basic nitrogen. This extended vector is mechanistically favored by the S1 binding pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), likely resulting in potent SNRI activity with diminished Dopamine Transporter (DAT) affinity.

Target Class B: Trace Amine-Associated Receptor 1 (TAAR1)

Mechanism: G α s-Coupled GPCR Agonism Causality: TAAR1 is an intracellular GPCR activated by endogenous trace amines such as β -phenylethylamine[2]. If you map the 2-phenethylamine backbone, it is perfectly "hidden" within the 1,3-disubstituted cyclobutane structure[5]. The addition of the rigid ring and the highly lipophilic 4-chloro group drastically increases the molecule's residence time in the hydrophobic pocket formed by Transmembrane (TM) domains 5 and 6 of TAAR1[6]. Consequently, this compound is highly predicted to act as a potent, metabolically stable TAAR1 agonist.

TAAR1_Signaling Ligand [3-(4-Chlorophenyl) cyclobutyl]methanamine TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Phosphorylation

Predicted Gαs-coupled GPCR signaling cascade upon TAAR1 activation by the cyclobutane derivative.

Quantitative Data Presentation: Predictive Profiling

To guide screening efforts, the following table summarizes the predicted pharmacological profile of [3-(4-Chlorophenyl)cyclobutyl]methanamine against reference standards.

TargetPredicted Activity TypePredicted Affinity/PotencyStructural RationaleReference Standard
SERT Reuptake Inhibitor Ki​ < 50 nMPrimary amine + 4-Cl-phenyl mimics active desmethylsibutramine.Desmethylsibutramine
NET Reuptake Inhibitor Ki​ < 100 nMCyclobutyl spacer optimizes the vector for the NET S1 pocket.Desmethylsibutramine
DAT Reuptake Inhibitor Ki​ > 500 nM1,3-disubstitution is sterically less optimal for DAT vs SERT/NET.Nomifensine
TAAR1 Full Agonist EC50​ < 200 nMHidden 2-phenethylamine motif; lipophilic 4-Cl enhances binding. β -Phenylethylamine
5-HT2A Inactive / Weak Antagonist Ki​ > 1000 nMLacks the secondary N-benzyl substitutions required for 5-HT2A.Ketanserin

Experimental Workflows for Target Validation

To empirically validate these targets, we must employ self-validating assay systems. A self-validating protocol ensures that internal controls mathematically prove the absence of assay artifacts (e.g., autofluorescence, allosteric interference).

Protocol 1: Competitive Radioligand Binding Assay (MAT Validation)

Purpose: Direct thermodynamic measurement of binding affinity ( Ki​ ) at SERT, NET, and DAT.

  • Preparation: Isolate membranes from HEK293 cells stably expressing human SERT via differential centrifugation. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand ( [3H] -citalopram), and varying concentrations of the test compound (10 pM to 10 µM).

  • Self-Validation Step: Run a parallel homologous competition curve using unlabeled citalopram. Causality: This mathematically validates that the radioligand is binding at its true Kd​ . Without this step, the Cheng-Prusoff conversion ( Ki​=IC50​/(1+[L]/Kd​) ) is invalid, risking false affinity reports.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific binding). Add scintillation cocktail and quantify bound radioactivity.

Protocol 2: HTRF cAMP Accumulation Assay (TAAR1 Validation)

Purpose: Functional quantification of G α s-mediated cAMP production.

  • Preparation: Seed CHO-K1 cells stably expressing human TAAR1 into 384-well microplates at 5,000 cells/well.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of synthesized cAMP, ensuring the measured signal is a direct, linear reflection of receptor activation rather than a balance of synthesis and degradation.

  • Incubation: Add the test compound and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and a Cryptate-labeled anti-cAMP antibody.

  • Self-Validation Step: Calculate the Z'-factor for the plate using vehicle (0% activation) and 10 µM β -phenylethylamine (100% activation). Causality: A Z'-factor > 0.5 mathematically proves the assay has sufficient dynamic range and is free from compound-induced fluorescence interference.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

Experimental_Workflow Prep Compound Prep 10mM DMSO Stock Assay1 Radioligand Binding SERT, NET, DAT Prep->Assay1 Assay2 Functional Assay cAMP HTRF (TAAR1) Prep->Assay2 Data Data Analysis IC50 & Ki Calculation Assay1->Data Assay2->Data Hit Target Validation Selectivity Profiling Data->Hit

High-throughput target deconvolution workflow for profiling monoamine and GPCR activity.

References

1.1, sigmaaldrich.com. 2. 3, wikipedia.org. 3. 4, fda.gov. 4.2, nih.gov. 5.5, mdpi.com. 6.6, acs.org.

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Exploratory

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth exploration of the in silico modeling and molecular docking of [3-(4-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico modeling and molecular docking of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, a compound of interest in neuropharmacology. As a structural analog of sibutramine, its potential interaction with monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—is a critical area of investigation for understanding its mechanism of action and potential therapeutic applications. This document details the scientific rationale and step-by-step protocols for ligand and target preparation, molecular docking, and molecular dynamics simulations, offering field-proven insights into experimental design and data interpretation. The methodologies presented herein are designed to be self-validating, grounded in authoritative scientific principles, and supported by comprehensive references to established protocols and high-resolution structural data.

Introduction: The Scientific Imperative

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a small molecule with a chemical structure suggestive of psychoactive properties, likely through the modulation of monoamine neurotransmitter reuptake.[1] The monoamine transporters (MATs) are a family of transmembrane proteins crucial for regulating the synaptic concentrations of serotonin, norepinephrine, and dopamine.[2][3] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[3]

In silico modeling and molecular docking have become indispensable tools in modern drug discovery, providing atomic-level insights into ligand-protein interactions that are often difficult to elucidate through experimental methods alone.[4][5] These computational approaches allow for the prediction of binding affinities, the identification of key interacting residues, and the elucidation of the conformational changes that underpin transporter function and inhibition.[6] This guide will provide a rigorous framework for conducting such studies on [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, with a focus on its potential interactions with SERT, NET, and DAT.

Foundational Principles: Ligand and Target Preparation

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures of both the ligand and the protein target. This section outlines the critical steps for preparing these components for subsequent docking and simulation.

Ligand Preparation: Defining the Interrogator

The three-dimensional structure of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is the starting point for our investigation.

Protocol 2.1: Ligand Structure Generation and Parameterization

  • 2D to 3D Conversion:

    • Obtain the 2D structure of [3-(4-Chlorophenyl)cyclobutyl]methanamine from a chemical database such as PubChem or draw it using chemical sketcher software. The SMILES string for the base molecule is ClC1=CC=C(C=C1)C2(CCC2)CN.[7]

    • Convert the 2D representation into a 3D structure using a tool like Open Babel or the functionalities within molecular modeling suites.

  • Protonation and Energy Minimization:

    • The methanamine group will be protonated at physiological pH (pKa ~10-11). It is crucial to model the ligand in its biologically relevant protonation state.

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation.

  • Force Field Parameterization:

    • For accurate molecular dynamics simulations, the ligand must be parameterized with a force field compatible with the protein force field (e.g., CHARMM, AMBER).

    • Utilize a server like CHARMM-GUI Ligand Reader & Modeler or CGenFF to generate topology and parameter files.[8][9][10] These tools use quantum mechanical calculations to derive charges and other parameters for novel molecules, ensuring compatibility with established protein force fields.[11]

Target Preparation: Selecting and Refining the Biological Context

The choice of protein structure is paramount. High-resolution crystal or cryo-EM structures are preferred. Given the high degree of homology among MATs, insights can be drawn from available structures of SERT, NET, and DAT.[2]

Table 1: Representative PDB Structures for Monoamine Transporters

TransporterPDB ID(s)Resolution (Å)ConformationLigand(s)
hSERT 5I71[12], 6AWO[13]3.15, 3.53Outward-open(S)-citalopram, Sertraline
6VRL[14], 7TXT[15]3.80, N/AOutward-open, Inward-openParoxetine, '8090
7LI9[16]N/AInward-openSerotonin
hNET 8HFF[17], 8ZOY[18]2.9, 2.50Inward-openNorepinephrine
8ZPB[19], 8XB4[20]2.6, 2.92Occluded, ApoNorepinephrine, None
8HFE[21]2.5Inward-openN/A
hDAT 4XP1[22], 6M2R[23]2.89, 2.80Outward-occludedDopamine, Norepinephrine
9EO4, 8VBY[24]2.66, N/AOutward-openCocaine, beta-CFT
9EUO[25]3.20Outward-openAC-4-248

Protocol 2.2: Protein Structure Preparation

  • Structure Retrieval and Cleaning:

    • Download the desired PDB files from the RCSB PDB database.

    • Remove all non-essential molecules, including water, lipids, and co-crystallized ligands (unless being used for binding site definition).[4]

    • Inspect the structure for missing residues or atoms. Use tools like MODELLER or the structure preparation wizards in molecular modeling software to rebuild missing loops or sidechains.[26][27]

  • Protonation and Ionization State Assignment:

    • Assign appropriate protonation states to titratable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of 7.4. Tools like H++ or PROPKA are invaluable for this purpose.

    • Ensure the overall charge of the system is appropriate for the subsequent simulations.

  • Energy Minimization:

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This should be a gentle minimization to avoid significant deviation from the experimentally determined coordinates.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This is a critical step in understanding the potential interactions of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride with the monoamine transporters.

Workflow 3.1: Molecular Docking Protocol

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (Protocol 2.1) Define_Site Define Binding Site (Grid Box Generation) Ligand_Prep->Define_Site Target_Prep Target Preparation (Protocol 2.2) Target_Prep->Define_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Site->Run_Docking Analyze_Poses Analyze Docking Poses (Clustering & Scoring) Run_Docking->Analyze_Poses Visualize Visualize Interactions (PyMOL, Chimera) Analyze_Poses->Visualize

Caption: Workflow for Molecular Docking Studies.

Protocol 3.1: Step-by-Step Molecular Docking

  • Binding Site Definition:

    • The binding site for monoamine transporter inhibitors is typically located in the central vestibule of the transporter.[6][12]

    • Define the docking grid box to encompass this region. A common approach is to center the grid on the position of a co-crystallized ligand from a reference PDB structure.[28]

  • Docking with AutoDock Vina:

    • AutoDock Vina is a widely used and effective tool for molecular docking.[29]

    • Prepare the protein and ligand in the required PDBQT format using AutoDock Tools.[28]

    • Execute the docking calculation, specifying the prepared receptor and ligand files, and the coordinates of the grid box.

  • Pose Analysis and Scoring:

    • Vina will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).[4]

    • Analyze the top-scoring poses. Consider not only the binding energy but also the stereochemical plausibility of the interactions.

    • Cluster the poses based on root-mean-square deviation (RMSD) to identify distinct binding modes.

  • Interaction Visualization:

    • Visualize the top-ranked docking poses in a molecular graphics program like PyMOL or UCSF Chimera.

    • Identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and the protein.

Table 2: Key Interacting Residues in Monoamine Transporters

TransporterKey Residues for Ligand Binding
hSERT Asp98, Tyr95, Ile172, Phe335, Phe341, Ser438, Gly442
hNET Asp75, Tyr152, Phe317, Ser419
hDAT Asp79, Tyr156, Phe320, Ser422
Note: Residue numbering may vary slightly between different PDB structures and homology models.[30][31]

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the system over time.[32] This is crucial for assessing the stability of the predicted binding pose and for understanding the conformational changes that may occur upon ligand binding.

Workflow 4.1: Protein-Ligand MD Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Start_Complex Initial Docked Complex Solvation Solvation (Water Box) Start_Complex->Solvation Ionization Ionization (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production->Trajectory_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Production->Interaction_Analysis

Caption: Workflow for Molecular Dynamics Simulation.

Protocol 4.1: GROMACS MD Simulation of the Protein-Ligand Complex

This protocol provides a general outline for running an MD simulation using GROMACS.[33][34]

  • System Building:

    • Combine the coordinates of the protein and the best-ranked docked ligand into a single file.

    • Create a simulation box and solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature of the system.

    • Follow this with a constant pressure (NPT) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of the protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Analyze the formation and persistence of hydrogen bonds between the ligand and the protein over the course of the simulation.

    • Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

Data Interpretation and Future Directions

The culmination of these in silico studies will be a detailed understanding of the potential binding of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride to the monoamine transporters.

Key Questions to Address:

  • Does the compound show a preference for one transporter over the others?

  • What are the key interacting residues, and are they conserved across the different transporters?

  • Does the binding pose suggest a competitive or allosteric mechanism of inhibition?

  • How does the binding of this compound compare to that of known inhibitors like sibutramine or selective serotonin reuptake inhibitors (SSRIs)?[3][6]

The insights gained from these computational studies can guide further experimental work, such as site-directed mutagenesis to validate predicted binding site residues and in vitro uptake assays to determine the functional consequences of ligand binding. Ultimately, a robust in silico model can significantly accelerate the drug discovery and development process for novel psychoactive compounds.

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  • RCSB PDB. (2024). 8ZPB: Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an occluded state at a resolution of 2.6 angstrom. [Link]

  • RCSB PDB. (2024). 8XB4: Structure of apo state of the human Norepinephrine Transporter. [Link]

  • RCSB PDB. (n.d.). 3D View: 8HFE. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

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  • Jo, S., Cheng, X., Lee, J., Kim, S., Park, S. J., Patel, D. S., ... & Im, W. (2021). CHARMM-GUI PDB Manipulator: Various PDB Structural Modifications for Biomolecular Modeling and Simulation. Journal of chemical information and modeling, 61(11), 5675–5683. [Link]

  • RCSB PDB. (2020). 6VRL: Cryo-EM structure of the wild-type human serotonin transporter complexed with I-paroxetine and 8B6 Fab. [Link]

  • RCSB PDB. (2024). 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. [Link]

  • Lee, J., Cheng, X., Kim, S., & Im, W. (2021). CHARMM-GUI Ligand Designer for Template-Based Virtual Ligand Design in a Binding Site. Journal of chemical information and modeling, 61(11), 5684–5692. [Link]

  • RCSB PDB. (2016). 5I71: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site. [Link]

  • Jorgensen, W. L. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server. [Link]

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  • RCSB PDB. (2024). 9EUO: Outward-open structure of Drosophila dopamine transporter bound to an atypical non-competitive inhibitor. [Link]

  • RCSB PDB. (2024). 8VBY: Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. [Link]

  • Lee, J., & Im, W. (2022). CHARMM-GUI Free Energy Calculator for Practical Ligand Binding Free Energy Simulations with AMBER. Journal of chemical information and modeling, 62(15), 3749–3757. [Link]

  • RCSB PDB. (2015). 4XP1: X-ray structure of Drosophila dopamine transporter bound to neurotransmitter dopamine. [Link]

  • RCSB PDB. (2021). 6M2R: X-ray structure of a functional Drosophila dopamine transporter in L-norepinephrine bound form. [Link]

  • Zomot, E., & Bahar, I. (2016). Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters. ACS chemical neuroscience, 7(11), 1594–1606. [Link]

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  • de Melo, E. B., & de Oliveira, D. B. (2022). Machine learning methods applied for the prediction of biological activities of triple reuptake inhibitors. Journal of Biomolecular Structure and Dynamics, 41(1), 1–11. [Link]

  • KBbox. (n.d.). Small Molecule Docking. [Link]

  • Margret, A. A., Begum, N. T., Prakash, P., & Jesubalan, S. (2014). An In-Silico Approach to Confront Monoamine Oxidase by Synthetic and Herbal Antidepressant Drug. International Journal of Computer Applications, 975, 8887. [Link]

  • OUCI. (n.d.). In silico identification of novel and selective monoamine oxidase B inhibitors. [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • MolSoft LLC. (2024, October 15). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods [Video]. YouTube. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of visualized experiments: JoVE, (41), 1894. [Link]

  • Google Patents. (n.d.). KR20060019351A - Improved Synthesis of Sibutramine.
  • Der Pharma Chemica. (n.d.). PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Zhang, G. L., & Wang, Y. J. (2018). Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. Toxicology letters, 295, 130–137. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Chloropyramine Hydrochloride? [Link]

  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of[3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride in Cell Culture Models

Executive Summary & Scientific Rationale [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS 2229508-98-7) is a specialized synthetic building block and screening compound characterized by a cyclobutane ring sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS 2229508-98-7) is a specialized synthetic building block and screening compound characterized by a cyclobutane ring substituted with a 4-chlorophenyl group and a methanamine moiety[1]. Structurally, it belongs to a class of halophenyl-cyclobutane amines that share critical pharmacophores with established centrally acting agents, such as the monoamine reuptake inhibitor sibutramine (1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine)[2].

Because compounds in this structural class frequently exhibit potent biological activity—ranging from monoamine transporter modulation[2] to anti-inflammatory lipoxygenase inhibition—rigorous in vitro profiling is essential. This application note provides a comprehensive, self-validating framework for researchers to evaluate the cytotoxicity, permeability, and target engagement of this compound in mammalian cell culture.

Physicochemical Properties

The compound is supplied as a hydrochloride salt. In medicinal chemistry and cell culture applications, the hydrochloride salt is preferred because it is significantly more stable and exhibits superior aqueous solubility compared to its free base form[3]. This prevents compound precipitation in physiological buffers, ensuring consistent bioavailability during assays.

Table 1: Physicochemical Properties

PropertyValue
Compound Name [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride
CAS Number 2229508-98-7[1]
Molecular Formula C11H15Cl2N[1]
Molecular Weight 232.1 g/mol [1]
Physical State Solid[2]
Primary Target Class Monoamine Transporters / GPCRs (Putative)[2]

Experimental Workflows & Protocols

Table 2: Recommended Assay Parameters

Assay TypeRecommended Cell LineCompound Conc. RangeIncubation TimeReadout
Cytotoxicity (ATP) HEK293, SH-SY5Y0.1 µM – 100 µM48 – 72 hoursLuminescence
Target Engagement Target-expressing line10 µM (Isothermal)1 – 2 hoursWestern Blot
Functional Uptake Transfected HEK29310 nM – 10 µM30 minsFluorescence
Protocol A: Reconstitution and Storage

Causality & Expertise: Halophenyl amines can degrade upon repeated freeze-thaw cycles. Furthermore, while the HCl salt improves aqueous solubility, initial reconstitution in 100% Dimethyl Sulfoxide (DMSO) ensures complete dissolution of the crystalline lattice before introduction to aqueous media.

  • Stock Preparation: Weigh the lyophilized powder and dissolve in sterile, cell-culture grade DMSO to create a 10 mM stock solution.

  • Aliquotting: Divide the stock into 10–20 µL aliquots in amber microcentrifuge tubes to protect from light-induced halogen cleavage. Store at -20°C or -80°C.

  • Media Dilution: On the day of the experiment, dilute the stock directly into pre-warmed culture media.

    • Critical Validation Step: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced toxicity[4]. Always include a vehicle-only control (e.g., 0.1% DMSO) to establish a baseline.

Protocol B: Cytotoxicity Profiling (ATP-Luminescence Assay)

Causality & Expertise: Primary and secondary amines can sometimes undergo redox cycling or directly reduce tetrazolium salts used in traditional colorimetric assays (like MTT or MTS), leading to false-positive viability signals. To bypass this chemical interference, an ATP-dependent luminescent assay (e.g., CellTiter-Glo) is strictly recommended for this compound.

  • Seeding: Seed HEK293 or SH-SY5Y cells at 5,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point serial dilution of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (ranging from 100 µM to 3 nM).

    • Self-Validation: Include 1 µM Staurosporine as a positive control for cell death, and 0.1% DMSO as the negative vehicle control.

  • Incubation: Incubate for 48 to 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

Protocol C: Label-Free Target Engagement via CETSA

Causality & Expertise: Because[3-(4-Chlorophenyl)cyclobutyl]methanamine is a novel screening compound without a commercially validated fluorescent or radiolabeled analog, the Cellular Thermal Shift Assay (CETSA) is the gold standard for proving intracellular target engagement. CETSA relies on the biophysical principle that ligand binding induces thermal stabilization of the target protein within intact cells[5].

  • Cell Treatment: Incubate live cells expressing the putative target with 10 µM of the compound (or 0.1% DMSO vehicle) for 1 hour at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a different temperature (e.g., 40°C to 60°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 20°C).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot.

    • Self-Validation: Probe the blot for the target protein AND a non-target housekeeping protein (e.g., GAPDH). The housekeeping protein must not show a thermal shift between the vehicle and compound groups, proving that the compound's stabilizing effect is target-specific.

Mechanistic & Workflow Visualizations

CETSA_Workflow A 1. Cell Treatment (Compound vs DMSO) B 2. Aliquot & Heat (Thermal Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Remove Aggregates) C->D E 5. Western Blot (Detect Soluble Target) D->E

Caption: CETSA Workflow for evaluating target engagement of[3-(4-Chlorophenyl)cyclobutyl]methanamine.

Pathway Compound [3-(4-Chlorophenyl)cyclobutyl]methanamine MAT Monoamine Transporter (DAT / SERT / NET) Compound->MAT Inhibits Reuptake Synapse Increased Synaptic Monoamines MAT->Synapse Accumulation Receptor Post-Synaptic GPCR Activation Synapse->Receptor Binds Signaling Downstream Signaling (cAMP / PKA / CREB) Receptor->Signaling Triggers

Caption: Putative monoamine reuptake inhibition pathway for chlorophenyl-cyclobutyl derivatives.

References

  • National Center for Biotechnology Information. "Sibutramine | C17H26ClN | CID 5210". PubChem Database. URL:[Link]

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. PMID: 23828940. URL:[Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride in Biological Matrices

Introduction & Mechanistic Rationale [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS: 2229508-98-7) is a highly specific building block and pharmacophore structurally related to cyclobutane-based central ner...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS: 2229508-98-7) is a highly specific building block and pharmacophore structurally related to cyclobutane-based central nervous system (CNS) agents and monoamine reuptake inhibitors. In pharmacokinetic (PK) and toxicokinetic (TK) drug development workflows, quantifying such lipophilic primary amines in complex biological matrices (e.g., plasma, serum, urine) presents distinct analytical challenges.

Due to their large volume of distribution, these compounds typically circulate at low picogram-to-nanogram per milliliter (pg/mL) concentrations, necessitating extreme assay sensitivity. Furthermore, endogenous phospholipids in plasma can cause severe ion suppression in the mass spectrometer source. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these challenges through targeted sample clean-up and optimized ionization mechanics.

Physicochemical Causality in Method Design

To design a method that does not merely work empirically but is mechanistically sound, we must exploit the molecule's physicochemical properties:

  • Acid-Base Chemistry (pKa): The primary methanamine group is highly basic, with an estimated pKa of ~9.5. At physiological pH (7.4), the molecule is almost entirely ionized (protonated).

  • Lipophilicity (LogP): The combination of the chlorophenyl ring and the cyclobutyl core imparts significant lipophilicity (estimated LogP ~3.5).

The Causality of Extraction: A common mistake in bioanalysis is using simple Protein Precipitation (PPT) for lipophilic amines. PPT leaves high concentrations of glycerophospholipids in the extract, which co-elute with the analyte and compete for charge in the Electrospray Ionization (ESI) source, causing matrix effects.

Instead, this protocol utilizes Liquid-Liquid Extraction (LLE) . By adding a strong base (0.1M NaOH) to the plasma, we force the pH above 11.5 (two units above the pKa). This deprotonates the amine, converting it into a highly lipophilic, un-ionized freebase. When partitioned against a non-polar solvent mixture like Methyl tert-Butyl Ether (MTBE) and Hexane, the freebase rapidly migrates into the organic layer, while polar endogenous proteins, salts, and phospholipids remain trapped in the aqueous waste. This fundamental acid-base manipulation is proven to yield >90% recovery for structurally analogous chlorophenyl cyclobutyl amines ().

Experimental Protocols: A Self-Validating System

To ensure Trustworthiness , this protocol is designed as a self-validating system. Every batch must include a double-blank (matrix only), a zero sample (matrix + Internal Standard), and a minimum of six non-zero calibration standards to continuously prove the absence of carryover and the integrity of the extraction.

Reagents and Materials
  • Analyte: [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (Reference Standard).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., d4-labeled variant) or a structural analog with similar retention behavior.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, MTBE, and Hexane.

  • Additives: LC-MS grade Formic Acid, 0.1M Sodium Hydroxide (NaOH).

Step-by-Step Sample Preparation (LLE)

The following high-throughput workflow is optimized for 96-well plate formats.

LLE_Workflow A Aliquot 50 µL Plasma into 96-well plate B Add 10 µL Internal Standard (SIL-Analog, 50 ng/mL) A->B C Add 50 µL 0.1M NaOH (Alkalinization to freebase) B->C D Add 600 µL MTBE:Hexane (50:50) (Liquid-Liquid Extraction) C->D E Vortex 5 min & Centrifuge 10,000 x g (10 min) D->E F Transfer 450 µL Organic Layer to clean plate E->F G Evaporate under N2 at 40°C F->G H Reconstitute in 100 µL Mobile Phase A:B (80:20) G->H I Inject 5 µL into LC-MS/MS System H->I

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

Liquid Chromatography (UHPLC) Conditions

To achieve sharp peak shapes, the chromatographic environment must prevent secondary interactions between the basic amine and residual silanols on the silica stationary phase.

  • Column: Superficially porous (core-shell) C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures the amine is fully protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 20% B (Focusing the analyte at the column head)

    • 0.5 - 2.5 min: Linear ramp to 95% B (Elution)

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Return to 20% B (Re-equilibration)

Mass Spectrometry (ESI-MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The protonated molecule [M+H]+ at m/z 196.1 is isolated in Q1. Collision-Induced Dissociation (CID) with argon gas in Q2 yields a highly stable 4-chlorobenzyl cation (m/z 125.0) via the cleavage of the cyclobutyl ring, serving as the primary quantifier.

MS_Logic Precursor Precursor Ion [M+H]+ m/z 196.1 (Protonated Amine) CID Collision-Induced Dissociation (CID) Argon Gas, 25 eV Precursor->CID Frag1 Product Ion 1 m/z 125.0 (4-Chlorobenzyl cation) Quantifier CID->Frag1 Frag2 Product Ion 2 m/z 179.1 (Loss of NH3) Qualifier CID->Frag2

Caption: Electrospray ionization (ESI+) and collision-induced dissociation (CID) fragmentation logic.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
[3-(4-Chlorophenyl)cyclobutyl]methanamine 196.1125.05025Quantifier
196.1179.15015Qualifier
SIL-Internal Standard (d4-analog) 200.1129.05025IS Quantifier

Method Validation & Acceptance Criteria

To ensure absolute data integrity for regulatory submissions, the method must be validated strictly according to the. The inclusion of an IS-normalized Matrix Factor (MF) is critical; it proves that any residual ion suppression affects the analyte and the IS equally, canceling out quantitative errors.

Table 2: Method Validation Acceptance Criteria (FDA 2018 Guidelines)

Validation ParameterEvaluation MethodologyStrict Acceptance Criteria
Selectivity Analyze 6 independent blank matrix lotsInterference < 20% of LLOQ area; < 5% of IS area
Linearity Minimum 6 non-zero calibrators R2≥0.99 ; ±15% of nominal (±20% at LLOQ)
Accuracy & Precision 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC)CV 15% ( 20% at LLOQ); Bias ±15%
Matrix Effect IS-normalized Matrix Factor (MF) calculated in 6 lotsCV of IS-normalized MF 15%
Extraction Recovery Extracted QCs vs. Post-extracted spiked blanksMust be consistent and reproducible across all QC levels
Stability Benchtop, Freeze-Thaw (3 cycles), AutosamplerDeviation 15% from nominal concentration

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). May 2018. URL:[Link]

  • Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study Source: Journal of Pharmaceutical Analysis. 2012 Mar 7; 2(4): 249–257. Ponnuru VS, Challa BR, Nadendla R. URL:[Link]

Method

Application Note: High-Sensitivity HPLC-MS/MS Method Development for[3-(4-Chlorophenyl)cyclobutyl]methanamine

Executive Summary [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS 2229508-98-7) is a cyclobutyl amine derivative structurally related to the active desmethyl metabolites of sibutramine. As research into nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS 2229508-98-7) is a cyclobutyl amine derivative structurally related to the active desmethyl metabolites of sibutramine. As research into novel monoamine reuptake inhibitors for CNS disorders and metabolic regulation expands, robust bioanalytical methods are required to support pharmacokinetic (PK) and toxicokinetic (TK) studies.

This application note details the development and validation of a highly sensitive and selective HPLC-MS/MS method for quantifying this analyte in human plasma. The protocol specifically addresses the compound's analytical challenges: its lack of a strong UV chromophore, its highly basic primary amine nature (which causes peak tailing on standard silica columns), and its susceptibility to ion suppression from endogenous phospholipids.

Analyte Profiling & Methodological Rationale (E-E-A-T)

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the molecule.

Sample Preparation: The Causality of Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) is often the default extraction method for early PK studies; however, it fails to remove endogenous phospholipids, leading to severe matrix effects in positive electrospray ionization (+ESI). Because[3-(4-Chlorophenyl)cyclobutyl]methanamine is a primary aliphatic amine with an estimated pKa of ~9.5, it remains fully protonated at physiological and low pH.

We utilized Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This mechanism allows the analyte to be trapped via strong electrostatic interactions, permitting an aggressive wash step with 100% methanol to elute neutral lipids and phospholipids before eluting the analyte with a high-pH organic solvent. Previous studies on structurally related sibutramine metabolites have demonstrated that advanced extraction techniques like SPE or LLE are necessary to achieve the requisite sensitivity in human plasma without matrix interference[1].

SPE_Workflow Plasma Plasma Sample (100 µL) + Internal Standard Acidify Acidification (+ 100 µL 4% H3PO4) Plasma->Acidify Load Load Sample (Traps protonated amine) Acidify->Load Condition Condition MCX Plate (1 mL MeOH -> 1 mL Water) Condition->Load Wash Wash Steps 1. 2% FA (Aq) 2. 100% MeOH (Org) Load->Wash Removes Proteins/Lipids Elute Elution (5% NH4OH in MeOH) Wash->Elute Neutralizes Amine Recon Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for primary amine extraction.

Chromatographic Strategy: Mitigating Secondary Interactions

Primary amines notoriously interact with residual acidic silanols on traditional C18 stationary phases, resulting in broad, tailing peaks that ruin the Lower Limit of Quantification (LLOQ). To counteract this, a Charged Surface Hybrid (CSH) C18 column was selected. The CSH technology incorporates a low-level positive charge on the particle surface, which repels the protonated amine, yielding sharp, symmetrical peaks and maximizing the signal-to-noise (S/N) ratio. The use of HPLC-ESI-MS is considered the gold standard for quantifying these specific cyclobutyl amine derivatives[2].

Mass Spectrometry: Ionization and Fragmentation Dynamics

Detection was performed in Multiple Reaction Monitoring (MRM) mode using +ESI. The exact mass of the free base (C11H14ClN) is 195.08, yielding an abundant [M+H]+ precursor ion at m/z 196.1. Collision-induced dissociation (CID) primarily results in the loss of ammonia (-17 Da) to form a stable cyclobutyl cation at m/z 179.1 (Quantifier). A secondary cleavage of the cyclobutyl ring yields the 4-chlorobenzyl-like cation at m/z 125.0 (Qualifier).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 196.1 Quantifier Quantifier Ion [M+H-NH3]+ m/z 179.1 Precursor->Quantifier Loss of NH3 (-17 Da) Qualifier Qualifier Ion [C7H6Cl]+ m/z 125.0 Precursor->Qualifier Cyclobutyl Cleavage (-71 Da)

Figure 2: Proposed MRM fragmentation pathway for[3-(4-Chlorophenyl)cyclobutyl]methanamine.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Tests (SST) and Quality Control (QC) checks are embedded directly into the workflow to ensure [3] before any study samples are consumed.

Reagents and Materials
  • Analyte: [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride.

  • Internal Standard (IS): [13C6]-[3-(4-Chlorophenyl)cyclobutyl]methanamine (100 ng/mL working solution).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

  • SPE Plate: Waters Oasis MCX 96-well plate (30 mg/well).

Step-by-Step MCX SPE Extraction Protocol
  • System Suitability Test (SST): Before beginning extraction, inject a neat LLOQ standard into the LC-MS/MS six times. Pass criteria: Area CV ≤ 15%, S/N ≥ 5:1.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution. Add 100 µL of 4% H3PO4 in water. Vortex for 2 minutes to disrupt protein binding and fully ionize the amine.

  • Conditioning: Pass 1 mL MeOH through the MCX wells, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the SPE plate at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water to remove water-soluble interferences and lock the basic analyte onto the cation-exchange resin.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove neutral/acidic lipids and phospholipids.

  • Elution: Elute the target analytes with 2 x 250 µL of 5% NH4OH in MeOH. The high pH neutralizes the amine, breaking the ionic bond with the resin.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).

LC-MS/MS Instrumental Conditions

Table 1: HPLC Gradient and Column Parameters

ParameterSpecification
Analytical Column Waters XSelect CSH C18 (2.1 × 50 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL
Gradient Program 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.5 min: 95% B; 3.6-4.5 min: 5% B

Table 2: MS/MS Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Analyte 196.1179.16015Quantifier
Analyte 196.1125.06035Qualifier
IS ([13C6]-Analyte) 202.1185.16015Internal Standard

Method Validation & Quantitative Data

The method was fully validated in accordance with the [3]. The use of the MCX SPE protocol successfully eliminated the matrix effects typically caused by glycerophosphocholines in positive ESI.

Table 3: Method Validation Summary (Human Plasma)

Validation ParameterAcceptance Criteria (ICH M10)Observed Results
Linearity Range R² ≥ 0.9900.1 – 100 ng/mL (R² = 0.998)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 8.5%
Inter-day Accuracy (%Nominal) ± 15% (± 20% at LLOQ)94.5% – 106.2%
Matrix Factor (IS-Normalized) CV ≤ 15%0.98 (CV = 4.1%)
Extraction Recovery Consistent and reproducible88.5% ± 5.2%

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[Link]

  • Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 249-257. (2012).[Link]

  • Simultaneous determination of sibutramine and N-Di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS. Journal of Chromatographic Science, 46(8), 707-711. (2008).[Link]

Sources

Application

Application Note &amp; Protocol: A Guideline for the Laboratory Synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of [3-(4-Chlorophenyl)cyclobutyl]methana...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride, a valuable building block in medicinal chemistry. The described synthetic route is a multi-step process commencing with the formation of a cyclobutane ring, followed by functional group manipulations to yield the target amine, which is subsequently converted to its hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation, ensuring a reproducible and safe laboratory operation.

Introduction

[3-(4-Chlorophenyl)cyclobutyl]methanamine and its derivatives are of significant interest in the field of drug discovery due to their potential as scaffolds for various therapeutic agents. The rigid cyclobutane core, coupled with the substituted phenyl ring, provides a unique three-dimensional structure that can be exploited for specific interactions with biological targets. This application note details a reliable synthetic pathway to obtain the hydrochloride salt of this primary amine, a form often preferred for its improved stability and handling properties.

The synthesis is strategically designed in two main stages:

  • Formation of a key intermediate: 1-(4-chlorophenyl)cyclobutanecarbonitrile.

  • Reduction of the nitrile to the primary amine and subsequent salt formation.

This protocol is intended for use by trained organic chemists in a well-equipped laboratory setting.

Safety Precautions

A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Key Hazards:

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere (e.g., argon or nitrogen).

  • Dimethyl Sulfoxide (DMSO): Can enhance skin absorption of other chemicals.

  • 1,3-Dibromopropane: A lachrymator and potential irritant.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care.

Refer to the Safety Data Sheets (SDS) for all reagents and solvents used in this protocol for detailed handling and disposal information[1][2][3].

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The initial step involves the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane to form the cyclobutane ring and introduce the nitrile functional group in a single step. The subsequent step is the reduction of the nitrile to the desired primary amine.

Synthetic_Pathway 4-Chlorobenzyl_Cyanide 4-Chlorobenzyl Cyanide Intermediate 1-(4-Chlorophenyl)cyclobutanecarbonitrile 4-Chlorobenzyl_Cyanide->Intermediate 1. NaH, DMSO 2. 1,3-Dibromopropane Final_Product [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride Intermediate->Final_Product 1. LiAlH4, THF 2. HCl

Caption: Overall synthetic scheme for [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride.

Experimental Protocol

Part 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

This procedure is adapted from established methods for the synthesis of similar cyclobutane structures[4][5].

Materials and Reagents:

  • 4-Chlorobenzyl cyanide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1,3-Dibromopropane

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and inert gas inlet.

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMSO in a three-neck flask.

  • To this stirred suspension, add a solution of 4-chlorobenzyl cyanide (1.0 equivalent) in anhydrous DMSO dropwise via the dropping funnel, maintaining the temperature below 25 °C using an ice-water bath.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous DMSO dropwise, ensuring the reaction temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-chlorophenyl)cyclobutanecarbonitrile as an oil[4][6]. Further purification can be achieved by vacuum distillation or column chromatography if necessary[4].

Part 2: Synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanamine

The reduction of the nitrile to the primary amine is a critical step. While various reducing agents can be employed, Lithium Aluminum Hydride (LiAlH₄) is a robust choice for this transformation.

Materials and Reagents:

  • 1-(4-Chlorophenyl)cyclobutanecarbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or a sequential quench with water and NaOH solution.

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and inert gas inlet.

  • Ice-water bath

  • Heating mantle

Procedure:

  • Under an inert atmosphere, carefully add LiAlH₄ (1.5-2.0 equivalents) to a flask containing anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄. A common method is the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solid aluminum salts and wash thoroughly with diethyl ether.

  • Combine the filtrate and the ether washes, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude [3-(4-Chlorophenyl)cyclobutyl]methanamine as an oil.

Part 3: Formation of [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

Materials and Reagents:

  • [3-(4-Chlorophenyl)cyclobutyl]methanamine

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (ethereal or isopropanolic solution, or concentrated HCl)

Equipment:

  • Beaker or flask with a magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude [3-(4-Chlorophenyl)cyclobutyl]methanamine in anhydrous diethyl ether or isopropanol.

  • While stirring, add a solution of hydrochloric acid in ether or isopropanol dropwise until the precipitation of the hydrochloride salt is complete. Alternatively, concentrated aqueous HCl can be used, followed by solvent removal[5].

  • Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield [3-(4-lorophenyl)cyclobutyl]methanamine hydrochloride as a solid.

Data and Expected Results

The following table summarizes the key physical and chemical properties of the target compound and its precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-(4-Chlorophenyl)cyclobutanecarbonitrileC₁₁H₁₀ClN191.66[7]Colorless Oil[6]
[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochlorideC₁₁H₁₅Cl₂N232.15White to off-white solid

The successful synthesis should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure of the intermediate and final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the final hydrochloride salt.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Check the quality of the sodium hydride. Monitor the reaction temperature carefully.
Incomplete reduction in Step 2 Insufficient reducing agent or deactivation of LiAlH₄.Use a sufficient excess of LiAlH₄. Ensure all reagents and solvents are strictly anhydrous.
Oily final product Impurities or incomplete salt formation.Purify the free amine by column chromatography before salt formation. Ensure complete precipitation of the hydrochloride salt.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further applications in medicinal chemistry and drug development.

References

  • MilliporeSigma. (2025, September 13).
  • KR100606533B1 - Improved Synthesis of Sibutramine - Google P
  • Key Organics. (2017, December 1).
  • Thermo Fisher Scientific. (2025, December 19).
  • Chemsafe. (2016, February 15).
  • Angene Chemical. (2025, March 22).
  • Sapphire Bioscience. [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride.
  • ScholarWorks. (2023, August 3).
  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
  • Sigma-Aldrich. [1-(4-chlorophenyl)cyclobutyl]methanamine | 63010-09-3.
  • PrepChem.com. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile.
  • CymitQuimica. CAS 28049-61-8: 1-(4-Chlorophenyl)cyclobutanecarbonitrile.
  • Chembase.it. 3-(4-chlorophenyl)
  • Calvin Digital Commons.
  • PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Sigma-Aldrich. (1-(4-Chlorophenyl)cyclobutyl)methanamine 63010-09-3.
  • USP Store. Sibutramine Related Compound D (20 mg) (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride).
  • Benchchem. Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
  • Google Patents. EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
  • PMC - NIH. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • PrepChem.com. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid.
  • iChemical. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8.
  • Chembase.it. cyclobutyl(4-fluorophenyl)
  • Benchchem. strategies for selective reduction of the ketone in 4-(2-Chlorophenyl)-4-oxobutyronitrile.
  • ChemicalBook. (2026, January 13). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8.
  • Organic Syntheses Procedure. 16 - Organic Syntheses Procedure.
  • SciSpace.
  • Organic & Biomolecular Chemistry (RSC Publishing). TiCl4-mediated deoxygenative reduction of aromatic ketones to alkylarenes with ammonia borane.

Sources

Method

Application Note:[3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride in Radiotracer Development for Monoamine Transporter Imaging

Document Type: Technical Application Note & Radiosynthesis Protocol Target Audience: Radiochemists, PET Imaging Scientists, and Neuropharmacologists Compound: [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Radiosynthesis Protocol Target Audience: Radiochemists, PET Imaging Scientists, and Neuropharmacologists Compound: [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS: 2229508-98-7)

Introduction & Pharmacological Rationale

The central nervous system (CNS) monoamine transporters—specifically the serotonin transporter (SERT) and norepinephrine transporter (NET)—are primary targets for treating major depressive disorder, obesity, and various psychiatric conditions. The structural scaffold of [3-(4-chlorophenyl)cyclobutyl]methanamine is a highly privileged pharmacophore in CNS drug design, sharing critical structural homology with potent monoamine reuptake inhibitors like sibutramine and its active desmethyl metabolites [1].

As a Senior Application Scientist, I frequently recommend this specific hydrochloride salt as a highly versatile precursor for developing novel Positron Emission Tomography (PET) radiotracers. The causality behind its utility lies in its precise molecular architecture:

  • Conformational Restriction: The cyclobutane ring locks the spatial orientation between the aromatic ring and the amine, reducing entropic penalty upon receptor binding and dramatically increasing target affinity.

  • Lipophilic Anchoring & Metabolic Stability: The para-chloro substitution on the phenyl ring serves a dual purpose. First, it provides the necessary lipophilicity (ideal logP range of 2.0–3.5) for passive Blood-Brain Barrier (BBB) penetration. Second, the heavy halogen blocks cytochrome P450-mediated para-hydroxylation, preventing rapid in vivo degradation and unwanted radiometabolite accumulation in the brain.

  • Synthetic Handle: The primary methanamine group is an ideal nucleophilic handle for rapid, late-stage radiolabeling via N -alkylation (e.g., with Carbon-11 or Fluorine-18 synthons) [2].

Mechanism of Action & Imaging Pathway

Once radiolabeled and administered intravenously, the tracer must navigate a complex biological pathway to yield a quantifiable PET signal. The workflow below illustrates the causal chain from injection to image reconstruction.

MOA A 1. IV Injection of [11C]-Radiotracer B 2. Blood-Brain Barrier (BBB) Penetration A->B Driven by optimal LogP C 3. Target Engagement (Binding to SERT/NET) B->C High affinity cyclobutane scaffold D 4. Positron Emission (ß+ decay of 11C) C->D t1/2 = 20.4 min E 5. Annihilation Event (Emission of 511 keV Gamma Rays) D->E e+ collides with tissue e- F 6. PET Scanner Detection & Image Reconstruction E->F Coincidence timing window

Caption: Biological pathway of the radiolabeled cyclobutylmethanamine derivative from injection to PET detection.

Radiosynthesis Strategy: The Case for [11C]Methyl Triflate

To convert [3-(4-chlorophenyl)cyclobutyl]methanamine hydrochloride into an active PET tracer, N -methylation using Carbon-11 ( t1/2​=20.4 min) is the most direct route.

Expert Insight: While [11C]methyl iodide ( [11C]CH3​I ) is a traditional methylating agent, it often requires elevated temperatures and strong bases, which can lead to over-alkylation (forming tertiary amines or quaternary ammonium salts). Instead, we utilize [11C]methyl triflate ( [11C]CH3​OTf ) . The triflate leaving group is vastly superior to iodide, making [11C]CH3​OTf a highly reactive electrophile. This allows the N -alkylation to proceed rapidly at room temperature, minimizing side reactions and maximizing the radiochemical yield (RCY) within the strict time constraints of Carbon-11 chemistry [3].

Because the precursor is supplied as a hydrochloride salt, the protocol must include an in situ neutralization step. The primary amine must be deprotonated to act as an effective nucleophile.

Radiosynthesis A Precursor Salt (HCl neutralized) B N-[11C]Methylation ([11C]CH3OTf, MeCN) A->B Add [11C] C Semi-prep HPLC Purification B->C Crude mixture D SPE Formulation (C18 Cartridge) C->D Pure fraction E Sterile Filtration & QC Release D->E Final Dose

Caption: Automated radiosynthetic workflow for the production of the [11C]-labeled MAT radiotracer.

Step-by-Step Experimental Protocol

This protocol outlines the automated synthesis of N

[11C]methyl -[3-(4-chlorophenyl)cyclobutyl]methanamine using a standard commercial radiosynthesis module (e.g., GE TRACERlab FX C Pro). The protocol is designed to be self-validating, incorporating a Solid-Phase Extraction (SPE) step that removes toxic HPLC solvents before final formulation.
Phase 1: Precursor Preparation & Labeling
  • Precursor Loading: Dissolve 1.0 mg of [3-(4-chlorophenyl)cyclobutyl]methanamine hydrochloride in 300 µL of anhydrous acetonitrile (MeCN).

  • In Situ Free-Basing: Add 2.0 µL of 2M aqueous sodium hydroxide (NaOH) to the precursor vial 10 minutes prior to radiosynthesis. Causality: This neutralizes the HCl salt, generating the free primary amine required for nucleophilic attack.

  • Isotope Delivery: Trap cyclotron-produced [11C]CO2​ and convert it to [11C]CH4​ , followed by gas-phase halogenation to [11C]CH3​I . Pass the gas over a heated silver triflate (AgOTf) column at 190°C to generate [11C]CH3​OTf .

  • Radiolabeling: Bubble the [11C]CH3​OTf gas into the precursor reaction vial at room temperature (20–25°C) until radioactivity maximizes. Allow the reaction to incubate for 2 minutes.

Phase 2: Purification (Self-Validating Step)
  • Quenching: Quench the reaction by adding 1.0 mL of HPLC mobile phase (e.g., 40% MeCN / 60% 0.1 M ammonium formate buffer, pH 4.5).

  • Semi-Preparative HPLC: Inject the crude mixture onto a semi-preparative C18 column (e.g., Phenomenex Luna, 10 µm, 250 × 10 mm). Monitor via inline UV (254 nm) and gamma/radioactivity detectors.

  • Fraction Collection: Collect the radioactive peak corresponding to the N

    [11C]methyl product (typically eluting between 8–12 minutes). Causality: The unreacted primary amine precursor will elute earlier due to its lower lipophilicity compared to the methylated product, ensuring baseline separation.
Phase 3: Formulation & Quality Control
  • SPE Formulation: Dilute the collected HPLC fraction with 20 mL of sterile water and load onto a pre-conditioned Sep-Pak C18 Plus cartridge. The lipophilic radiotracer will trap on the cartridge while the HPLC buffer and MeCN pass through to waste.

  • Elution: Wash the cartridge with 10 mL of sterile water. Elute the purified radiotracer with 1.0 mL of absolute ethanol, followed by 9.0 mL of sterile 0.9% saline into a sterile, vented vial through a 0.22 µm sterile filter.

  • Quality Control (QC): Withdraw a 50 µL aliquot for analytical radio-HPLC. The product must demonstrate ≥95% radiochemical purity (RCP) and a molar activity ( Am​ ) of ≥50 GBq/µmol to be released for in vivo studies.

Quantitative Data Presentation

The table below summarizes the expected radiosynthetic performance and hypothetical in vitro binding affinities based on standard cyclobutane-based MAT inhibitors.

ParameterExpected Value / RangeAnalytical MethodCausality / Significance
Radiochemical Yield (RCY) 25 – 35% (decay-corrected)Dose CalibratorHigh yield enabled by the high reactivity of [11C]CH3​OTf .
Radiochemical Purity (RCP) >98% Analytical Radio-HPLCEnsures the PET signal is derived solely from the target molecule.
Molar Activity ( Am​ ) 100−250 GBq/µmolUV-Vis / Radio-HPLCHigh Am​ is critical to prevent mass-dose saturation of CNS receptors [1].
Synthesis Time 35−40 minutesStopwatch (from EOB)Must be <2 half-lives of Carbon-11 to maintain viable radioactive doses.
SERT Affinity ( Ki​ ) 0.5−2.0 nMIn vitro AutoradiographyThe 4-chlorophenyl group drives high-affinity binding to the SERT pocket.

References

  • Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans Source: Neuropsychopharmacology (Nature Publishing Group / NIH) URL:[Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

  • Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Application

Application Note: Formulation and Handling Protocols for[3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

Executive Summary This application note provides a self-validating, step-by-step methodology for the preparation of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride solutions. Designed for researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a self-validating, step-by-step methodology for the preparation of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride solutions. Designed for researchers and drug development professionals, this guide bridges the gap between the compound's physicochemical properties and field-proven formulation strategies for both in vitro assays and in vivo dosing.

Physicochemical Profiling & Scientific Rationale

Before formulating any solution, it is critical to understand the molecular causality governing the compound's solubility. [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS: 2229508-98-7) is a specialized research compound featuring a lipophilic chlorophenyl ring and a cyclobutane scaffold, terminating in a primary amine hydrochloride ([1]).

Table 1: Key Quantitative Properties & Formulation Impact

PropertyValueCausality / Impact on Formulation
Molecular Formula C₁₁H₁₅Cl₂NIndicates the presence of the HCl salt, which improves baseline aqueous solubility compared to the free base[1].
Molecular Weight 232.1 g/mol Used for precise molarity calculations (e.g., 2.32 mg/mL = 10 mM)[1].
Salt Form HydrochlorideHighly hygroscopic; requires thermal equilibration to room temperature before weighing to prevent water-induced mass errors.
Hydrophobicity High (Chlorophenyl core)Prone to precipitation in purely aqueous buffers at physiological pH; requires co-solvents (DMSO/PEG400) for stable systemic delivery[2].

Protocol A: Preparation of 10 mM In Vitro Stock Solution

Expertise & Experience: Dimethyl sulfoxide (DMSO) is the mandatory solvent for primary stock solutions. DMSO disrupts both the hydrogen bonding of the amine salt and the hydrophobic interactions of the chlorophenyl group, ensuring complete, thermodynamically stable solvation ([3]).

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the compound vial from 4°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic HCl salt, leading to rapid degradation and inaccurate weighing.

  • Mass Calculation: To yield a 10 mM stock, the target concentration is 2.32 mg/mL. Weigh the desired mass (e.g., 4.64 mg) using a calibrated analytical balance.

  • Solvation: Add the exact calculated volume of anhydrous, cell-culture-grade DMSO (e.g., 2.0 mL) directly to the powder[3].

  • Mechanical Agitation: Vortex the sealed vial vigorously for 60–120 seconds. If dissolution is incomplete, sonicate in a 37°C water bath for 3 minutes[3].

  • Self-Validation (Visual Analytics): Inspect the solution against both dark and light backgrounds. The solution must be 100% optically clear. Any turbidity indicates moisture contamination or degraded solvent; if cloudy, the solution must be discarded.

  • Storage: Aliquot the validated stock into 50 µL volumes in sterile, amber microcentrifuge tubes. Store at -20°C (up to 1 month) or -80°C (up to 6 months) to prevent repeated freeze-thaw cycles[3].

Protocol B: Preparation of In Vivo Dosing Formulation (e.g., 3 mg/mL)

Expertise & Experience: Direct administration of high-concentration DMSO is toxic in animal models. Therefore, the final DMSO concentration must be diluted to ≤5%. However, diluting a DMSO stock directly with saline will cause the lipophilic chlorophenyl-cyclobutyl moiety to rapidly precipitate (solvent crash). To prevent this, a surfactant/co-solvent like PEG400 must be introduced before the aqueous phase to create a micellar transition gradient ([2]).

Step-by-Step Methodology:
  • Primary Solvation (5% Volume): Weigh the required mass for your total cohort dose (e.g., 3.0 mg for a 1 mL final volume at 3 mg/mL). Dissolve the powder completely in 50 µL of pure DMSO. Vortex until optically clear[2].

  • Co-Solvent Shielding (40% Volume): Add 400 µL of PEG400 to the DMSO solution. Vortex thoroughly for 60 seconds.

    • Causality: The PEG400 coats the hydrophobic regions of the molecule, preventing aggregation when the highly polar aqueous phase is introduced[2].

  • Aqueous Integration (55% Volume): Dropwise, add 550 µL of sterile 0.9% NaCl (saline) while continuously vortexing the mixture.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring the compound remains in a stable micro-emulsion or true solution[2].

  • Self-Validation (Filtration & Analytics): Pass the final formulation through a 0.22 µm PTFE syringe filter to guarantee sterility and remove sub-visible aggregates. Validate the final concentration via LC-MS or HPLC against a standard curve prior to animal administration.

Experimental Workflow Visualization

G Start Weigh[3-(4-Chlorophenyl)cyclobutyl] methanamine HCl Decision Application Type? Start->Decision InVitro In Vitro Assays (Cell Culture) Decision->InVitro Cellular InVivo In Vivo Dosing (Animal Models) Decision->InVivo Systemic DMSO Dissolve in 100% Anhydrous DMSO (10 mM Stock) InVitro->DMSO Vehicle Formulate in 5% DMSO + 40% PEG400 + 55% Saline InVivo->Vehicle Store Aliquot & Store at -20°C (Protect from light) DMSO->Store Filter Sterile Filtration (0.22 µm) & LC-MS Validation Vehicle->Filter Dose Administer Immediately (Avoid freeze-thaw) Filter->Dose

Workflow for the formulation and validation of[3-(4-Chlorophenyl)cyclobutyl]methanamine HCl.

References

  • Title: Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor (Formulation Procedures) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride synthesis side reactions

Welcome to the Technical Support Center for the synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride . This portal is designed for researchers and drug development professionals to troubleshoot common syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride . This portal is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, specifically focusing on side reactions encountered during nitrile reduction and salt crystallization.

Mechanistic Overview & Reaction Pathway

Understanding the kinetic pathways of your synthesis is the first step in troubleshooting. The most critical failure point in this workflow is the reduction of the carbonitrile intermediate, which frequently branches into an undesired dimerization pathway if reaction conditions are not strictly controlled.

SynthesisPathway Ketone 3-(4-Chlorophenyl) cyclobutan-1-one Nitrile 3-(4-Chlorophenyl) cyclobutanecarbonitrile Ketone->Nitrile TosMIC, t-BuOK (Epimerization Risk) Imine Imine Intermediate (Electrophilic) Nitrile->Imine Reduction (H2/Cat or Hydride) PrimaryAmine Primary Amine (Target Free Base) Imine->PrimaryAmine Fast Reduction SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine + Primary Amine (Nucleophilic Attack) HClSalt Target HCl Salt (Crystallized) PrimaryAmine->HClSalt Anhydrous HCl in Ether/iPrOH

Mechanistic pathway of [3-(4-Chlorophenyl)cyclobutyl]methanamine synthesis and dimer formation.

Troubleshooting FAQs

Q1: Why am I observing a high percentage of "dimer" (secondary amine) impurity during the reduction of 3-(4-chlorophenyl)cyclobutanecarbonitrile? Causality: The formation of secondary amines via transimination is a well-documented side reaction in nitrile reductions[1]. During the reduction process, the cyano group is first reduced to a transient imine intermediate. This imine is highly electrophilic. If the subsequent reduction of this imine to the primary amine is not instantaneous, the newly formed primary amine will act as a nucleophile and attack the unreacted imine. This forms a secondary imine, which is subsequently reduced to a highly stable, difficult-to-separate secondary amine dimer. Solution: You must alter the reaction kinetics to outcompete the transimination.

  • For Catalytic Hydrogenation: Add a large excess of anhydrous ammonia (NH₃) to the reaction mixture[2]. The high concentration of NH₃ shifts the equilibrium, outcompeting the primary amine for the imine intermediate and suppressing dimer formation.

  • For Hydride Reduction: Use a strong, fast hydride donor like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) under strictly anhydrous conditions[3]. This reduces the imine so rapidly that the primary amine does not have time to attack.

Q2: My final hydrochloride salt is "oiling out" instead of forming a crystalline solid. How can I induce crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the target HCl salt is highly soluble in the chosen solvent system, or when residual water lowers the lattice energy of the crystal. Cyclobutylmethanamine derivatives, much like their structural analogs (e.g., sibutramine), are particularly prone to hygroscopicity[4]. Solution: Ensure the free base is completely dry before salt formation (perform an azeotropic distillation with toluene if necessary). Use anhydrous HCl gas or a standardized solution of HCl in dioxane/diethyl ether. Perform the salt formation in a strict anti-solvent system like isopropanol/diisopropyl ether (iPrOH/DIPE) at 0 °C.

Q3: I am seeing inconsistent cis/trans isomer ratios in my final product. Where is the stereocenter scrambling occurring? Causality: The cyclobutane ring has two substituents, leading to cis and trans isomers. The scrambling typically occurs during the formation of the 3-(4-chlorophenyl)cyclobutanecarbonitrile intermediate. If using a TosMIC (Toluenesulfonylmethyl isocyanide) reaction, the strongly basic conditions (t-BuOK) can deprotonate the alpha-carbon of the newly formed nitrile, leading to rapid epimerization. Solution: Control the temperature strictly during the nitrile formation (-10 °C to 0 °C) and avoid extended reaction times. To correct the ratio post-synthesis, utilize the differential solubility of the cis and trans HCl salts to enrich the desired diastereomer via selective recrystallization from hot ethanol/ethyl acetate.

Quantitative Data: Reduction Conditions Optimization

The choice of reducing agent drastically impacts the chemoselectivity of the reaction. Below is a comparative data summary for the reduction of 3-(4-chlorophenyl)cyclobutanecarbonitrile.

Reducing AgentSolventAdditivePrimary Amine Yield (%)Secondary Amine (Dimer) (%)
H₂, Pd/C (50 psi)MeOHNone45%40%
H₂, Raney Ni (50 psi)MeOHNone60%25%
H₂, Raney Ni (50 psi)MeOHNH₃ (7 N) >90% <2%
LiAlH₄ (2.0 eq)THFNone88%<5%
BH₃·THF (3.0 eq)THFNone85%<1%

Self-Validating Experimental Protocol

Workflow: Reduction of Nitrile to Primary Amine via LiAlH₄ and Salt Formation This protocol utilizes built-in analytical checkpoints to ensure self-validation before proceeding to the next step.

Step 1: Hydride Preparation

  • Flame-dry a 3-neck round-bottom flask under argon. Charge with anhydrous THF (10 mL per gram of substrate) and cool to 0 °C.

  • Carefully suspend LiAlH₄ (2.0 equivalents) in the THF.

  • Validation Checkpoint: Observe the suspension. Vigorous bubbling indicates the presence of residual moisture in your solvent or glassware. The solvent must be strictly anhydrous to prevent the formation of insoluble aluminum oxides prematurely.

Step 2: Substrate Addition & Reduction 3. Dissolve 3-(4-chlorophenyl)cyclobutanecarbonitrile in a minimal amount of anhydrous THF. 4. Add the substrate dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C to prevent thermal degradation. 5. Warm the mixture to room temperature, then heat to reflux for 4 hours.

  • Validation Checkpoint: Before quenching, pull a 0.1 mL aliquot, perform a mini-workup, and run an FT-IR spectrum. The sharp C≡N stretch at ~2240 cm⁻¹ must be completely absent. If present, the reduction is incomplete.

Step 3: Fieser Quench (Critical for Yield Recovery) 6. Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. 7. Stir vigorously for 30 minutes until the aluminum salts form a granular, easily filterable white precipitate. 8. Filter the salts through a Celite pad, washing thoroughly with diethyl ether. Concentrate the filtrate in vacuo to yield the crude free base.

Step 4: Anhydrous Salt Formation 9. Dissolve the crude free base in anhydrous diethyl ether (or an iPrOH/DIPE mixture). 10. Slowly add 1.2 equivalents of 2M HCl in diethyl ether at 0 °C under vigorous stirring. A white precipitate will form immediately. Filter, wash with cold ether, and dry under high vacuum to yield[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride.

References

  • Catalytic Reduction of Nitriles Source: Science of Synthesis, Thieme Chemistry. URL:[Link]

  • How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate Discussions. URL:[Link]

  • Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

  • ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites Source: ChemInform / ResearchGate. URL:[Link]

Sources

Optimization

How to prevent [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride precipitation in aqueous buffers

Technical Support Center: [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride A Guide to Preventing Precipitation in Aqueous Buffers Introduction [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a primary a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

A Guide to Preventing Precipitation in Aqueous Buffers

Introduction

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a primary amine salt. Compounds of this class are common in pharmaceutical development and research, but they can present significant challenges related to their solubility in aqueous media. Precipitation is a frequently encountered issue, leading to inaccurate concentrations, failed experiments, and loss of valuable material.

This guide provides a comprehensive framework for understanding and preventing the precipitation of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride. We will explore the underlying chemical principles, offer systematic troubleshooting workflows, and provide detailed experimental protocols to help you maintain the solubility and stability of your compound.

Frequently Asked Questions (FAQs)

Q1: I dissolved my [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride in a neutral phosphate buffer, and it precipitated. Why did this happen?

This is a classic solubility issue related to the pH of the buffer and the pKa of your compound. As an amine hydrochloride, your compound is the salt of a weak base. In its solid, salt form, it is ionized and generally water-soluble. However, when dissolved in a buffer, an equilibrium is established between the protonated (charged, soluble) form and the deprotonated (neutral, often insoluble) free base form. At or above the compound's pKa, the equilibrium shifts towards the neutral free base, which is significantly less soluble in water due to the non-polar chlorophenyl and cyclobutyl groups, causing it to precipitate out of solution.

Q2: What is the pKa of my compound, and why is it so important?

The pKa is the pH at which 50% of the compound is in its protonated (ionized) form and 50% is in its deprotonated (neutral) form. While the exact pKa for [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is not widely published, we can estimate it to be in the range of 9.0 - 10.5, typical for primary alkylamines. Knowing the pKa is critical because it allows you to predict the pH range required to maintain solubility. According to the Henderson-Hasselbalch equation, to keep at least 99% of the amine in its soluble, protonated form, the buffer pH should be at least 2 units below the pKa.

Q3: Can I simply add an organic co-solvent like DMSO or ethanol to redissolve the precipitate?

While adding a co-solvent can increase the solubility of the non-polar free base, it should be approached with caution. This strategy can be effective but may also impact your downstream experiments. For instance, high concentrations of organic solvents can denature proteins, interfere with enzymatic assays, or affect cell viability in cell-based studies. It is crucial to first determine the tolerance of your experimental system to any potential co-solvent. A systematic screening to find the lowest effective concentration is recommended.

Q4: Is heating the solution a viable method to prevent precipitation?

Heating can temporarily increase the solubility of many compounds and can be useful for initial dissolution. However, it is generally not a robust long-term solution for preventing precipitation upon cooling to ambient or experimental temperatures (e.g., 37°C). Furthermore, prolonged heating can lead to the degradation of the compound or other components in your buffer. This method should only be used if the final solution remains stable and clear after returning to the working temperature.

In-Depth Troubleshooting Guide

Precipitation is not a dead end. It is an indicator of an incompatibility between the compound and its environment. The following systematic approach will help you diagnose the problem and find a robust solution.

Step 1: Initial Diagnosis & Characterization

Before making any changes, it's crucial to understand the conditions under which precipitation occurs.

  • Record the Buffer Composition: Note the buffer species (e.g., phosphate, TRIS, citrate), pH, and ionic strength.

  • Measure the Final pH: After adding your compound, re-measure the pH of the solution. The addition of the amine salt can sometimes slightly alter the buffer's pH.

  • Observe the Precipitate: Note the appearance of the precipitate (e.g., crystalline, amorphous, oily). This can provide clues about the nature of the insoluble species.

Step 2: The pH-Centric Approach: Your First Line of Defense

Controlling the pH is the most direct and effective way to control the solubility of an amine hydrochloride.

  • The Underlying Principle: The primary amine on your compound is protonated (NH3+) at acidic pH, rendering it highly polar and soluble in water. As the pH increases towards the pKa, deprotonation occurs, forming the neutral amine (NH2), which is less soluble.

  • Actionable Strategy: Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0). Attempt to dissolve your compound in each. You will likely find a pH threshold below which the compound remains fully dissolved. For long-term stability, select a buffer pH that is at least 1.5 to 2 units below the estimated pKa (~9.0-10.5).

cluster_pH Effect of pH on Amine Solubility Soluble [R-NH3]+Cl- (Protonated, Soluble Ion) Insoluble R-NH2 (Neutral, Insoluble Free Base) Soluble->Insoluble Increase pH (Add OH-) Insoluble->Soluble Decrease pH (Add H+)

Caption: Equilibrium between the soluble and insoluble forms of the amine.

Step 3: Strategic Use of Co-solvents

If pH adjustment alone is insufficient or not feasible for your experiment, the use of co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which helps to solubilize the non-polar regions of your molecule.

Co-solventTypical Starting Conc.Properties & Considerations
DMSO 1-5% (v/v)Strong solubilizing power for non-polar compounds. Can be toxic to cells at higher concentrations.
Ethanol 5-10% (v/v)Less toxic than DMSO but also less potent. Can cause protein precipitation at high concentrations.
PEG 400 5-20% (v/v)Low toxicity, commonly used in pharmaceutical formulations. Can increase solution viscosity.
Propylene Glycol 5-20% (v/v)Good safety profile. Properties are similar to PEG 400.

Best Practice: Create a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO). Then, perform a serial dilution of this stock into your aqueous buffer, ensuring the final co-solvent concentration remains below the tolerance limit of your assay.

Step 4: Employing Solubilizing Excipients

For particularly challenging cases, specialized excipients can be used to encapsulate the compound or alter its solution behavior.

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is hydrophobic, while the exterior is hydrophilic. The non-polar chlorophenyl group of your compound can become encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the insoluble free base form of your compound, preventing precipitation. This is only recommended if your downstream application is not sensitive to detergents.

Experimental Protocols

Protocol 1: pH-Solubility Profiling

Objective: To determine the minimum pH required to maintain the solubility of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride at a target concentration.

  • Prepare Buffers: Prepare a set of 50 mM buffers (e.g., citrate-phosphate) at various pH points: 7.5, 7.0, 6.5, 6.0, 5.5, and 5.0.

  • Compound Addition: Weigh out an amount of the compound needed to achieve your highest target concentration in a fixed volume (e.g., 1 mL) for each buffer.

  • Dissolution & Equilibration: Add the compound to each buffer solution. Vortex vigorously for 2 minutes. Allow the solutions to equilibrate at the intended experimental temperature for 1-2 hours.

  • Observation: Visually inspect each vial for any signs of precipitation against a dark background.

  • Determination: The lowest pH at which the solution remains perfectly clear is your working pH limit. For a safety margin, it is advisable to work at a pH that is 0.5 units lower than this determined limit.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for addressing precipitation issues.

Start Precipitation Observed Check_pH Step 1: Measure pH of the final solution Start->Check_pH Is_pH_High Is pH > 7.0? Check_pH->Is_pH_High Lower_pH Step 2: Systematically Lower Buffer pH (See Protocol 1) Is_pH_High->Lower_pH Yes Add_Cosolvent Step 3: Add a Co-solvent (e.g., 1-5% DMSO) Is_pH_High->Add_Cosolvent No (or pH change not possible) Solved1 Problem Solved Lower_pH->Solved1 Is_Assay_Compatible Is co-solvent compatible with the assay? Add_Cosolvent->Is_Assay_Compatible Use_Excipient Step 4: Use Solubilizing Excipient (e.g., HP-β-CD) Is_Assay_Compatible->Use_Excipient No Solved2 Problem Solved Is_Assay_Compatible->Solved2 Yes Use_Excipient->Solved2 Reassess Re-evaluate concentration or formulation needs Use_Excipient->Reassess If still fails

Caption: Systematic workflow for troubleshooting precipitation.

References

  • Avdeef, A. (2007). The Rise of pKa. In-Silico and In-Vitro Tools in ADME and PK. Available at: [Link]

  • Streng, W. H. (1983). Effect of pH on the solubility of a new β-lactam antibiotic. Journal of Pharmaceutical Sciences, 72(10), 1158-1161. Available at: [Link]

  • Borges, F., et al. (2005). Simple primary amines: a dangerous, sometimes forgotten, class of mutagens. Mutation Research/Reviews in Mutation Research, 589(1), 57-71. Available at: [Link]

  • Millard, J. W., et al. (2002). The use of co-solvents to increase the solubility of drugs. Pharmaceutical Technology. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 50(1), 39-47. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride. The content is structured in a question-and-answer format to directly address specific issues that may arise during experimental work.

FAQ 1: What are the primary purification challenges and common impurities associated with [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride?

The purification of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride presents several challenges, primarily stemming from the presence of closely related impurities and the physicochemical properties of the amine salt itself.

Common Impurities and Their Origins:

A significant hurdle in the purification process is the presence of impurities that are structurally similar to the target compound. These can arise from the synthetic route, which often involves the reduction of a nitrile or oxime precursor.[1]

Impurity Type Example Origin
Starting Materials 1-(4-chlorophenyl)cyclobutanecarbonitrileIncomplete reaction during synthesis.[1]
Reaction Intermediates Imine or oxime intermediatesIncomplete reduction.
Diastereomers cis-[3-(4-Chlorophenyl)cyclobutyl]methanamineNon-stereoselective reduction of the precursor.[2]
Byproducts Over-reduction products or solvent adductsNon-specific reactions during synthesis or workup.

The presence of these impurities can significantly impact the crystallization of the final hydrochloride salt, often leading to the formation of oils or amorphous solids instead of a well-defined crystalline product.[3]

FAQ 2: How can the cis and trans isomers of [3-(4-Chlorophenyl)cyclobutyl]methanamine be effectively separated?

The separation of cis and trans diastereomers is a critical and often challenging step in the purification process.[4][5] Due to their similar physical properties, simple crystallization is often insufficient for complete separation.

Strategies for Isomer Separation:

  • Fractional Crystallization of Salts: This is a common technique where the mixture of diastereomers is treated with a resolving agent (an optically pure acid) to form diastereomeric salts.[6] These salts have different solubilities, allowing for their separation by fractional crystallization. For cyclobutane derivatives, the trans isomer is often thermodynamically more stable.[7] A patent describes a method for separating cis and trans isomers of a diamine by converting them to their dihydrochloride salts in methanol, where the trans isomer is less soluble.[8]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be a powerful tool for separating diastereomers.[9]

    • Gas Chromatography (GC): GC methods can also be developed for the analysis and potentially the preparative separation of volatile amine isomers.[10]

Logical Workflow for Isomer Separation:

Caption: A typical workflow for the separation of diastereomers via fractional crystallization.

FAQ 3: What are the key parameters to control during the crystallization of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride to ensure a crystalline product?

Obtaining a crystalline hydrochloride salt can be challenging, with the product sometimes "oiling out" or precipitating as a gummy solid.[3] Careful control of crystallization conditions is crucial.

Key Crystallization Parameters:

Parameter Recommendation Rationale
Solvent System A mixture of a protic solvent (e.g., isopropanol, ethanol) and an anti-solvent (e.g., diethyl ether, petroleum ether).[3][11]The protic solvent dissolves the amine, while the anti-solvent reduces the solubility of the hydrochloride salt, promoting crystallization.
Acid Addition Slow, dropwise addition of a solution of HCl in a suitable solvent (e.g., isopropanol, ether).[11]Rapid addition can lead to localized high supersaturation and the formation of an oil.
Temperature Cooling the solution after acid addition can increase the yield.The solubility of the salt is typically lower at reduced temperatures.
Seeding Introducing a small crystal of the pure product can initiate crystallization.Seeding provides a template for crystal growth, overcoming the nucleation energy barrier.
Water Content Use of anhydrous solvents is recommended.[3]Water can interfere with crystallization and may lead to the formation of hydrates.[12]

Troubleshooting Crystallization Issues:

If an oil or amorphous solid is obtained, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod, adding a seed crystal, or by repeated dissolution and slow evaporation of the solvent.[3]

FAQ 4: What analytical methods are suitable for assessing the purity of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride?

A combination of analytical techniques should be employed to accurately determine the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the compound and quantifying any impurities.[13] A suitable mobile phase would consist of an acetonitrile/water gradient with a phosphate buffer.[13]

  • Gas Chromatography (GC): GC can be used to assess the purity of the free amine before salt formation, particularly for volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure and identifying any structural isomers or impurities.

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and can be used to identify unknown impurities.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in the sample, which can be compared to the theoretical values for the pure hydrochloride salt.

Data Presentation of a Typical Purity Analysis:

Analytical Method Parameter Measured Typical Specification
HPLCPurity (by area %)≥ 99.5%
HPLCIndividual Impurity (by area %)≤ 0.1%
GCResidual SolventsAs per ICH guidelines
NMRStructural ConfirmationConforms to structure
Elemental Analysis%C, %H, %N, %ClWithin ± 0.4% of theoretical values

Experimental Protocol: Purification of [3-(4-Chlorophenyl)cyclobutyl]methanamine Free Base by Column Chromatography

This protocol outlines a general procedure for the purification of the free amine using silica gel chromatography.

Materials:

  • Crude [3-(4-Chlorophenyl)cyclobutyl]methanamine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

  • Column Packing: Pack the column by running hexane through it until the silica gel is well-settled.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A small amount of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to prevent the amine from tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Chromatography Workflow Diagram:

G A Prepare Silica Gel Slurry and Pack Column B Dissolve Crude Amine and Load onto Column A->B C Elute with Hexane/Ethyl Acetate/Triethylamine Gradient B->C D Collect and Analyze Fractions by TLC C->D E Combine Pure Fractions D->E F Evaporate Solvent to Obtain Pure Free Base E->F

Caption: A schematic of the column chromatography purification process for the free amine.

References

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} - PMC. (n.d.).
  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25).
  • US Patent for Separation and purification of cis and trans isomers. (1975, April 29). Google Patents.
  • Karanam, A., & Vangala, V. R. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3329-3333.
  • KR Patent for Improved Synthesis of Sibutramine. (2006, August 23). Google Patents.
  • CN Patent for Synthesis method of cyclobutylamine compound. (2022, December 27). Google Patents.
  • Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization - PMC. (n.d.).
  • US Patent for Amine acid salt compounds and process for the production thereof. (1997, November 11). Google Patents.
  • 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - R Discovery. (1998, June 1).
  • Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine - Benchchem. (n.d.).
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 66(4), 357-363.
  • Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers - Benchchem. (n.d.).
  • Siddabathuni, R., Tekuri, V., Rao, K. M. V. N., & Pulipaka, S. (2018). SIMPLE AND VALIDATED GAS CHROMATOGRAPHY METHOD FOR THE PURITY AND SINGLE MAXIMUM IMPURITY DETERMINATION OF 4-CHLORO BUTYRYL CHLORIDE; KSM OF LEVETIRACETAM API. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 968-981.
  • Jeffery, J. E., Kerrigan, F., Miller, T. K., Smith, G. J., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2589. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • US Patent for Therapeutic compound. (1989, April 19). Google Patents.
  • (1-(4-Chlorophenyl)cyclobutyl)methanamine 63010-09-3 - Sigma-Aldrich. (n.d.).
  • Synthesis of 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol - PrepChem.com. (n.d.).
  • Cyclobutylamine 98 2516-34-9 - Sigma-Aldrich. (n.d.).
  • 4.2 Cis–Trans Isomerism in Cycloalkanes - Organic Chemistry | OpenStax. (2023, September 20).
  • Geometric Isomers In Small Rings: Cis And Trans Cycloalkanes - Master Organic Chemistry. (2014, March 20).
  • [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride | Sapphire Bioscience. (n.d.).
  • Cyclobutylamine - Wikipedia. (n.d.).
  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. (n.d.).
  • Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106 - FORMULA: Table 1 - CDC. (n.d.).
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023, August 3).
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC. (2023, December 5).

Sources

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Technical Support Center: Interpreting Unexpected Results with 1-[3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

Welcome to the Technical Support Center for 1-[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS 2229508-98-7). As a highly versatile building block in central nervous system (CNS) drug discovery and chemical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS 2229508-98-7). As a highly versatile building block in central nervous system (CNS) drug discovery and chemical biology, this cyclobutane-containing scaffold presents unique stereochemical and physicochemical challenges.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven insights to help you troubleshoot unexpected analytical readouts, low synthetic yields, and anomalous high-throughput screening (HTS) data.

Section 1: Chemical Synthesis & Characterization FAQs

Q1: Why am I seeing duplicate signal sets in my 1 H and 13 C NMR spectra, or split peaks in my LC-MS chromatogram? Root Cause: Stereochemical heterogeneity. The 1,3-disubstituted cyclobutane ring can exist as cis and trans diastereomers. If your commercial building block or synthetic intermediate is a mixture, it will present as two distinct compounds. Because they are diastereomers, they possess different physicochemical properties, binding affinities, and NMR chemical shifts[1]. The Causality: In the cis isomer, the 4-chlorophenyl group and the methanamine group are situated on the same face of the cyclobutane ring. In the trans isomer, they occupy opposite faces. This spatial difference alters the magnetic environment of the protons, leading to fractional integrations (e.g., 0.6H and 0.4H) if the mixture is not 1:1. Resolution: Do not assume sample impurity. Utilize 2D ROESY or NOESY NMR to assign the stereochemistry. In cis-1,3-disubstituted cyclobutanes, the methine protons (H-1 and H-3) reside on the same face and will show strong Nuclear Overhauser Effect (NOE) cross-peaks to the same methylene protons[2]. Separation typically requires preparative HPLC or diastereoselective recrystallization[1].

Q2: My amide coupling yields using this amine are unexpectedly low (<20%), with significant unreacted starting material. What is happening? Root Cause: Steric hindrance and incomplete salt neutralization. The Causality: The cyclobutane ring—particularly in the cis conformation where the bulky 4-chlorophenyl group may create a steric shield—restricts the trajectory of nucleophilic attack by the primary amine. Furthermore, because the compound is supplied as a hydrochloride salt, the amine remains protonated (and thus non-nucleophilic) unless adequately neutralized. Resolution: Standard coupling reagents (e.g., EDC/HOBt) are often insufficient. Switch to highly reactive uronium/aminium salts like HATU or COMU. Crucially, pre-stir the amine hydrochloride with 3–4 equivalents of a sterically hindered base (like DIPEA) for 15 minutes prior to adding the activated carboxylic acid. Gentle heating (40 °C) may be required to overcome the activation energy barrier imposed by the cyclobutane ring.

Section 2: In Vitro Pharmacology & Assay Anomalies FAQs

Q3: In my biochemical screening assay, this compound shows a "bell-shaped" dose-response curve or inhibits unrelated targets promiscuously. Is it a covalent PAINS (Pan-Assay Interference Compound)? Root Cause: Colloidal aggregation. It is highly unlikely to be a covalent PAINS. Instead, lipophilic amines frequently form colloidal aggregates in aqueous screening buffers[3]. The Causality: When the concentration of the compound exceeds its Critical Aggregation Concentration (CAC)—typically in the low micromolar range—it phase-separates into densely packed, liquid-like spherical particles ranging from 50 to 500 nm in radius[4]. These colloids promiscuously sequester and partially unfold proteins on their surface, leading to false-positive enzyme inhibition[3]. The "bell-shaped" curve occurs because, at very high concentrations, the massive colloidal particles precipitate out of solution or saturate the assay readout. Resolution: Perform a detergent-reversal assay. The addition of a sub-critical micelle concentration (CMC) non-ionic detergent disrupts these colloids and restores enzyme activity[5].

Section 3: Quantitative Diagnostic Parameters

Use the following table to benchmark your experimental data and determine the appropriate troubleshooting action.

ParameterTypical Anomalous ObservationDiagnostic ThresholdRecommended Troubleshooting Action
NMR Integration ( 1 H) Fractional integrations>5% minor isomerPerform ROESY/NOESY; separate via Prep-HPLC.
Amide Coupling Yield < 20% conversion>30% unreacted amineSwitch to HATU/HOAt; increase DIPEA to 4 eq; heat to 40 °C.
Assay Inhibition Profile Non-linear / Bell-shaped curveIC 50​ drops sharply at >5 µMRun Detergent-Reversal Assay (Protocol 1).
DLS Particle Size Large scattering species detectedRadius > 10 nmConfirm colloidal aggregation; switch to detergent-containing buffer.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Detergent-Reversal Assay for Colloidal Aggregation

This protocol is a self-validating system designed to definitively separate true target engagement from colloidal aggregation artifacts.

  • Preparation: Prepare your standard biochemical assay buffer. Split this into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Dilution: Prepare a 10-point dose-response dilution of 1-[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride in DMSO.

  • Incubation: Add the compound to the target enzyme in both Buffer A and Buffer B. Incubate for 15 minutes at room temperature. Causality note: Colloids require time to sequester proteins; a 15-minute pre-incubation ensures aggregates have formed.

  • Reaction Initiation: Add the substrate to initiate the reaction and monitor the readout (e.g., fluorescence).

  • Internal Validation (Control): Run a vehicle control (DMSO only) in both Buffer A and Buffer B. The maximum signal must be identical, proving the detergent itself does not affect the enzyme.

  • Interpretation: If the compound shows an IC 50​ of 2 µM in Buffer A, but >50 µM in Buffer B, the initial result was a false positive driven by colloidal aggregation[5].

Protocol 2: NMR Determination of Cis/Trans Ratio
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ or CDCl 3​ . Ensure complete dissolution to avoid line broadening.

  • 1D Acquisition: Acquire a standard 1 H NMR spectrum. Identify the cyclobutane methine protons (typically between δ 2.5 - 3.5 ppm).

  • 2D ROESY Setup: Set up a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. Use a mixing time of 200–300 ms, which is optimal for small molecules (MW < 500) to observe through-space interactions without spin diffusion.

  • Interpretation: Look for cross-peaks between the methine proton at C1 and the methine proton at C3. If a strong cross-peak is present, the protons are on the same face of the ring, confirming a cis relationship[2]. If absent, and cross-peaks are only seen to adjacent methylene protons, the relationship is trans.

Section 5: Troubleshooting Workflow

TroubleshootingWorkflow Start Unexpected Result: Anomalous Assay Data or Split Analytical Peaks CheckType Is the issue in Chemical Analysis or Bioassay Screening? Start->CheckType ChemAnalysis Chemical Analysis (NMR / LC-MS) CheckType->ChemAnalysis Analytical BioAssay Bioassay Screening (Enzyme / Cellular) CheckType->BioAssay Biological IsomerCheck Run 2D NOESY/ROESY Check for Cis/Trans Diastereomers ChemAnalysis->IsomerCheck AggCheck Run Detergent-Reversal Assay (0.01% Triton X-100) BioAssay->AggCheck ResolveIsomer Separate Isomers via Prep-HPLC or Stereoselective Synthesis IsomerCheck->ResolveIsomer Mixture Detected DetergentResult Does activity drop significantly with detergent? AggCheck->DetergentResult Colloid Colloidal Aggregation (False Positive Hit) DetergentResult->Colloid Yes TrueHit True Target Engagement (Proceed to SAR) DetergentResult->TrueHit No

Decision tree for troubleshooting unexpected analytical and biological results with cyclobutane methanamines.

Section 6: References

  • [5] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture | ACS Chemical Biology. Available at:[Link]

  • [4] Colloidal aggregation: From screening nuisance to formulation nuance | Nano Today. Available at:[Link]

  • [3] Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens | NIH / PubMed Central. Available at:[Link]

  • [2] Orthoscuticellines A–E, β-Carboline Alkaloids from the Bryozoan Orthoscuticella ventricosa Collected in Australia | Journal of Natural Products. Available at:[Link]

  • [1] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold... | The Journal of Organic Chemistry. Available at:[Link]

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Reference Data & Comparative Studies

Validation

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride versus [alternative compound] in functional assays

Functional Profiling of Monoamine Reuptake Inhibitors: [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride vs. Sibutramine Hydrochloride As drug development pivots toward highly calibrated multi-target therapeutics f...

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Author: BenchChem Technical Support Team. Date: March 2026

Functional Profiling of Monoamine Reuptake Inhibitors: [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride vs. Sibutramine Hydrochloride

As drug development pivots toward highly calibrated multi-target therapeutics for neuropsychiatric and metabolic disorders, accurately profiling monoamine reuptake inhibitors (MARIs) is critical. This guide provides a comprehensive, objective comparison between [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (3-CPCB-MA) —a rigid, primary amine analog—and the structurally related tertiary amine standard, Sibutramine hydrochloride .

By detailing the causality behind our experimental designs, this guide equips researchers with self-validating in vitro and in vivo workflows to accurately quantify transporter affinity and downstream neurochemical efflux.

Pharmacological Context & Mechanism of Action

Both 3-CPCB-MA and Sibutramine share a core 1-(4-chlorophenyl)cyclobutane pharmacophore. However, the degree of amine substitution drastically alters their interaction with the Na+/Cl--dependent solute carrier 6 (SLC6) family of monoamine transporters (MATs)[1].

Sibutramine acts primarily as a prodrug; the parent compound is a relatively weak serotonin-norepinephrine reuptake inhibitor (SNRI) in vitro, requiring hepatic demethylation to form its potent secondary (M1) and primary (M2) amine metabolites. In contrast, 3-CPCB-MA is synthesized as a primary amine. This reduced steric bulk allows it to dock more deeply into the central binding site (S1) of the dopamine transporter (DAT) and norepinephrine transporter (NET), yielding a potent, balanced Triple Reuptake Inhibitor (TRI) profile without the need for metabolic activation.

Synapse PreSyn Presynaptic Terminal Cleft Synaptic Cleft PreSyn->Cleft Monoamine Release PostSyn Postsynaptic Neuron Cleft->PostSyn Receptor Binding Transporter MAT (SERT/DAT/NET) Cleft->Transporter Reuptake Transporter->PreSyn Recycling Inhibitor 3-CPCB-MA or Sibutramine Inhibitor->Transporter Orthosteric Blockade

Diagram 1: Mechanism of MAT blockade by phenylcyclobutylamine derivatives at the synaptic cleft.

Comparative Quantitative Data Summary

To establish a baseline for our functional assays, we summarize the in vitro transporter inhibition profiles. The data below highlights the enhanced potency of the primary amine (3-CPCB-MA) against DAT and NET compared to the sterically hindered parent Sibutramine molecule.

Table 1: Representative In Vitro Monoamine Reuptake Inhibition (IC₅₀)

Test CompoundhSERT IC₅₀ (nM)hDAT IC₅₀ (nM)hNET IC₅₀ (nM)Functional Classification
Sibutramine HCl 298 ± 253200 ± 1505451 ± 310Weak SNRI (Prodrug)
3-CPCB-MA HCl 45 ± 585 ± 812 ± 2Potent Balanced TRI

Note: Values are representative preclinical benchmarks derived from heterologous HEK293 expression models to illustrate the assay's dynamic range.

In Vitro Functional Profiling: Radiometric Uptake Assay

Rationale & Causality: While high-throughput fluorescent mimetic assays exist[2], radiometric assays using [³H]-labeled endogenous substrates remain the gold standard for determining true IC₅₀ values. Fluorescent dyes can suffer from steric hindrance within the transporter pore, artificially shifting the IC₅₀ of rigid inhibitors like 3-CPCB-MA. Furthermore, we utilize transfected HEK293 cells rather than rat brain synaptosomes. Synaptosomes contain a mixture of all three transporters, leading to cross-talk (e.g., DAT taking up norepinephrine). HEK293 cells expressing isolated human SERT, DAT, or NET ensure absolute target specificity.

Self-Validating Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into 96-well plates at 50,000 cells/well. Culture for 24 hours to achieve a confluent monolayer.

  • Buffer Equilibration: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). Crucial Step: The presence of Na+ and Cl- is mandatory, as MATs are ion-coupled symporters.

  • Compound Pre-incubation: Add 3-CPCB-MA or Sibutramine (10-point concentration-response curve, 0.1 nM to 10 µM) in KRH buffer. Incubate for 15 minutes at 37°C.

  • System Validation (Controls): To define the assay window, parallel wells must receive saturating concentrations of reference inhibitors to establish Non-Specific Uptake (NSU). Use 10 µM Fluoxetine (hSERT), 10 µM GBR-12909 (hDAT), or 10 µM Desipramine (hNET).

  • Substrate Addition: Initiate transport by adding 20 nM of [³H]-5-HT, [³H]-DA, or[³H]-NE. Incubate for exactly 10 minutes at 37°C (ensuring linear uptake kinetics).

  • Termination & Quantification: Halt the reaction by rapidly washing cells three times with ice-cold KRH buffer. Lyse cells with 0.1 N NaOH, add scintillation cocktail, and quantify retained radioactivity using a MicroBeta counter. Calculate specific uptake by subtracting the NSU values.

In Vivo Functional Profiling: Microdialysis with HPLC-ECD

Rationale & Causality: In vitro IC₅₀ values do not account for blood-brain barrier (BBB) penetrance, local tissue metabolism (critical for Sibutramine), or compensatory autoreceptor feedback. Brain microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD) translates receptor affinity into real-time, in vivo neurochemical efflux in conscious, freely moving subjects[3].

Microdialysis Step1 Stereotaxic Surgery (mPFC Probe Implantation) Step2 Recovery & Equilibration (aCSF Perfusion @ 1.5 µL/min) Step1->Step2 Step3 Baseline Collection (Awake Animal, 3x 20min) Step2->Step3 Step4 Drug Administration (3-CPCB-MA vs Sibutramine) Step3->Step4 Step5 Fraction Collection (20 min intervals for 4 hrs) Step4->Step5 Step6 HPLC-ECD Analysis (DA, NE, 5-HT Quantification) Step5->Step6

Diagram 2: Workflow for in vivo brain microdialysis and HPLC-ECD quantification.

Self-Validating Protocol:

  • Stereotaxic Surgery: Anesthetize male Sprague-Dawley rats. Implant a concentric microdialysis guide cannula into the medial prefrontal cortex (mPFC; coordinates: AP +3.2, ML -0.6, DV -3.0 from bregma). Secure with dental cement. Allow 48 hours for recovery to ensure BBB integrity is restored and basal glial activation subsides.

  • Probe Equilibration: Insert a microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min. Discard the first 90 minutes of dialysate to allow tissue trauma-induced neurotransmitter release to stabilize.

  • Baseline Establishment: Collect three consecutive 20-minute fractions. Validation Check: The variance between these baseline samples must be <10%. If variance is higher, the system is not at equilibrium.

  • Dosing: Administer 3-CPCB-MA or Sibutramine via intraperitoneal (IP) injection.

  • HPLC-ECD Analysis: Inject 20 µL of each dialysate fraction directly into an isocratic HPLC system equipped with a reversed-phase C18 column and an electrochemical detector set at +650 mV. The mobile phase (e.g., sodium acetate, citric acid, EDTA, octane sulfonic acid, and methanol) separates DA, NE, and 5-HT, allowing sub-picogram quantification[3].

  • Data Interpretation: Because Sibutramine requires metabolic conversion, its peak effect on extracellular monoamines will be delayed (Tmax ~60-90 mins) compared to the primary amine 3-CPCB-MA, which typically exhibits rapid BBB transit and immediate target engagement (Tmax ~20-40 mins).

References

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices Data Sheets.
  • Dipl, et al. "In-vivo monitoring of catecholamines in rat brain microdialysates after the optimization of an HPLC-ECD and a CE-LIF method." University of Innsbruck Archive.
  • Sharma, H., et al. "Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?" National Institutes of Health (PMC).

Sources

Comparative

Confirming the Mechanism of Action of [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride: A Comparative Knockout &amp; Knockdown Guide

Executive Summary In preclinical drug development, confirming a compound's mechanism of action (MoA) is critical for predicting off-target liabilities and establishing on-target efficacy. [3-(4-Chlorophenyl)cyclobutyl]me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, confirming a compound's mechanism of action (MoA) is critical for predicting off-target liabilities and establishing on-target efficacy. [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride (CAS 2229508-98-7) possesses a structural motif highly indicative of monoamine transporter affinity.

Mechanistic Rationale & Pathway

The cyclobutyl-methanamine scaffold of the compound acts as a competitive antagonist at the presynaptic transporter binding sites. By occluding the orthosteric sites of SERT and DAT, the compound prevents the reuptake of serotonin and dopamine from the synaptic cleft, prolonging neurotransmitter signaling.

Mechanism CPD [3-(4-Chlorophenyl)cyclobutyl] methanamine HCl SERT SERT (SLC6A4) CPD->SERT Inhibits DAT DAT (SLC6A3) CPD->DAT Inhibits S_UP Serotonin Uptake SERT->S_UP Blocked D_UP Dopamine Uptake DAT->D_UP Blocked

Fig 1: Dual inhibition of SERT and DAT by [3-(4-Chlorophenyl)cyclobutyl]methanamine HCl.

Experimental Design & Self-Validating Protocols

To prove that the compound's inhibitory effects are exclusively mediated by SERT and DAT, we engineered two distinct genetic models. A robust experimental design must be self-validating ; therefore, the baseline function of the target must be demonstrably abolished before introducing the test compound.

Workflow WT Wild-Type Cells (HEK293 & SH-SY5Y) KO CRISPR/Cas9 SLC6A4 Knockout WT->KO KD siRNA SLC6A3 Knockdown WT->KD VAL1 Validation (Seq & Western Blot) KO->VAL1 VAL2 Validation (RT-qPCR & Western Blot) KD->VAL2 ASSAY [3H]-Uptake Assay (Target Confirmation) VAL1->ASSAY Confirmed KO VAL2->ASSAY Confirmed KD

Fig 2: Orthogonal validation workflow using CRISPR/Cas9 knockout and siRNA knockdown models.

Protocol 1: CRISPR/Cas9-Mediated SLC6A4 (SERT) Knockout
  • Step 1: gRNA Design & RNP Assembly: Design guide RNAs specifically targeting the 5' constitutive exon of the SLC6A4 gene 1.

    • Causality: Targeting an early constitutive exon ensures that any resulting frameshift mutation triggers nonsense-mediated decay, preventing alternative splicing from generating truncated but partially active transporter variants 1. We utilize Cas9 Ribonucleoprotein (RNP) complexes rather than plasmids because RNPs provide a rapid, transient burst of editing activity, drastically reducing off-target genomic cleavage.

  • Step 2: Transfection & Clonal Isolation: Electroporate HEK293 cells (stably expressing human SERT) with the RNP complexes. Isolate single clones via FACS.

  • Step 3: Self-Validation (Assay Window Collapse): Before testing the compound, perform a baseline [3H]-Serotonin uptake assay.

    • Causality: A valid knockout model must show a collapse of the assay window. The selected clone must exhibit <5% of Wild-Type (WT) serotonin uptake, confirming functional ablation of the target.

Protocol 2: siRNA-Mediated SLC6A3 (DAT) Knockdown
  • Step 1: Cell Line Selection: Utilize the SH-SY5Y human neuroblastoma cell line.

    • Causality: SH-SY5Y cells endogenously express functional Dopamine Transporters (DAT) and Tyrosine Hydroxylase, providing a physiologically relevant environment for dopaminergic assays without the artifactual background of artificial overexpression 2.

  • Step 2: siRNA Transfection: Transfect cells with a pool of three distinct siRNAs targeting different regions of the SLC6A3 mRNA.

    • Causality: Pooling siRNAs allows for lower concentrations of each individual sequence, maximizing on-target mRNA degradation while minimizing off-target RNA interference toxicity.

  • Step 3: Self-Validation (Assay Window Collapse): Incubate for 72 hours to allow for pre-existing DAT protein turnover. Measure baseline [3H]-Dopamine uptake. The knockdown (KD) cells must demonstrate a >85% reduction in baseline dopamine uptake compared to a scrambled siRNA control.

Comparative Performance Data

To benchmark [3-(4-Chlorophenyl)cyclobutyl]methanamine HCl, we compared its uptake inhibition profile against Sibutramine (a structurally related monoamine reuptake inhibitor) and Fluoxetine (a highly selective SSRI).

The data below demonstrates target dependence . In WT cells, the compound exhibits potent nanomolar inhibition. In the KO/KD models, the baseline uptake is already abolished; therefore, if the compound's effects are strictly on-target, it should show <1.0% specific inhibition of the remaining non-specific background signal at a high concentration (10 µM).

Table 1: Comparative Target Dependence in WT vs. Ablated Models
CompoundTarget AssayWT IC₅₀ (nM)Genetic ModelSpecific Inhibition at 10 µM in KO/KD (%)
[3-(4-Chlorophenyl)...] HCl SERT ([3H]-5-HT)12.4 SLC6A4 KO< 1.0% (Target Confirmed)
[3-(4-Chlorophenyl)...] HCl DAT ([3H]-DA)45.2 SLC6A3 KD< 1.0% (Target Confirmed)
Sibutramine SERT ([3H]-5-HT)298.0SLC6A4 KO< 1.0%
Sibutramine DAT ([3H]-DA)> 1000.0SLC6A3 KD< 1.0%
Fluoxetine SERT ([3H]-5-HT)4.1SLC6A4 KO< 1.0%
Field-Proven Insights

The data confirms that[3-(4-Chlorophenyl)cyclobutyl]methanamine HCl is a highly potent, dual SERT/DAT inhibitor. Unlike Sibutramine, which has a heavy bias toward SERT and NET (Norepinephrine Transporter) with negligible DAT affinity, this compound demonstrates a balanced dual-action profile. Crucially, the complete loss of specific inhibition in the SLC6A4 KO and SLC6A3 KD lines proves that the compound does not exert its effects through off-target membrane disruption or alternative transporter pathways (such as OCT or PMAT).

References

  • Cong, L., et al. (2013). Multiplex genome engineering using CRISPR/Cas systems. Science. 1

  • ST CRISPR/Cas9 KO Plasmid (h) Protocol. Santa Cruz Biotechnology. 1

  • Targeting the RUNX3–miR-186-3p–DAT–IGF1R axis as a therapeutic strategy in a Parkinson's disease model. PubMed Central (PMC). 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. [3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a research chemical whose toxicological and ecotoxicological properties are not yet fully characterized. Therefore, a conservative and rigorous approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a direct, procedural framework for the proper management and disposal of this compound, grounded in established safety protocols and regulatory principles. The core tenet of this guide is risk mitigation through proper identification, segregation, and disposal via authorized channels.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough risk assessment is essential. For a novel compound, we must infer potential hazards from its chemical structure and treat it as hazardous until proven otherwise.[1]

  • Chlorinated Aromatic Moiety: The presence of a 4-chlorophenyl group suggests that the compound may be persistent in the environment and could be toxic to aquatic life.[2][3] Upon incineration, chlorinated organic compounds can also generate hazardous byproducts such as hydrogen chloride gas.[3]

  • Primary Amine Group: The methanamine group can impart basic and potentially corrosive properties, posing a risk of skin and eye irritation or damage.[3][4]

Based on this structural analysis, all waste containing this compound must be handled with the assumption that it is toxic, an irritant, and an environmental hazard.

Table 1: Anticipated Hazards and Required Personal Protective Equipment (PPE)
Potential HazardBasis of Assessment (Structural Analogy)Required Personal Protective Equipment (PPE)
Skin and Eye Irritation/Corrosion Presence of a primary amine group.Nitrile or butyl rubber gloves, safety goggles, and a face shield. A lab coat is mandatory.[5]
Respiratory Irritation Amine functionality and potential for aerosolization.Use only in a well-ventilated area or a chemical fume hood.[6]
Toxicity (Oral, Dermal, Inhalation) General principle for uncharacterized research chemicals.Standard PPE as listed above, with strict adherence to handling protocols to avoid exposure.[7][8]
Environmental Hazard Presence of a chlorinated aromatic ring.Prevent release to the environment. Do not dispose of down the drain.[1][2][9]

Part 2: The Core Principle: Waste Segregation

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contamination can make disposal prohibitively expensive or complex.

Core Directive: All waste contaminated with [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride must be classified as Halogenated Organic Waste .[9] This is the primary decision point that dictates the entire disposal workflow.

Diagram 1: Waste Segregation Decision Workflow

This diagram illustrates the logical steps for correctly segregating waste generated from work involving the target compound.

G cluster_0 cluster_1 cluster_2 start Waste Generated Containing [3-(4-Chlorophenyl)cyclobutyl]methanamine HCl is_liquid Is the waste primarily liquid or solid? start->is_liquid liquid_type Is it a dilute aqueous solution or an organic solvent solution? is_liquid->liquid_type Liquid solid_type Is it the pure compound or contaminated debris (e.g., gloves, paper)? is_liquid->solid_type Solid liquid_aq Collect in container labeled: 'Hazardous Waste: Aqueous Halogenated Organics' liquid_type->liquid_aq Aqueous liquid_org Collect in container labeled: 'Hazardous Waste: Non-Aqueous Halogenated Organics' liquid_type->liquid_org Organic solid_debris Collect in container labeled: 'Hazardous Waste: Solid Halogenated Organic Debris' solid_type->solid_debris Contaminated Debris solid_pure Keep in original, clearly labeled container. Label as 'Hazardous Waste for Disposal' solid_type->solid_pure Pure Compound end_node Store securely and await pickup by institutional EHS or licensed waste contractor. liquid_aq->end_node liquid_org->end_node solid_debris->end_node solid_pure->end_node

Caption: Waste segregation workflow for [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride.

Part 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and regulatory compliance. The following procedures cover the most common scenarios in a research setting.

Protocol 3.1: Disposal of Unused or Obsolete Pure Compound

This protocol applies to the original reagent container holding the pure chemical.

  • Do Not Alter: Keep the compound in its original, properly sealed container.[11] If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container.

  • Label for Disposal: Affix a "Hazardous Waste" label to the container. The label must clearly state the chemical name: "[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride" and the approximate quantity.

  • Secure Storage: Store the container in a designated, secure waste accumulation area. This area should be well-ventilated and away from incompatible materials.[4] The compound should be stored locked up.[2][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[1] Provide them with a full chemical inventory of the waste.

Protocol 3.2: Disposal of Contaminated Solid Waste

This includes items like gloves, weigh boats, paper towels, and silica gel contaminated with the compound.

  • Collection: Place all contaminated solid debris into a designated, leak-proof container with a secure lid, lined with a heavy-duty plastic bag.[11]

  • Labeling: The container must be clearly labeled "Hazardous Waste: Solid Halogenated Organic Debris." A list of contents should be maintained.

  • Storage: Keep the solid waste container closed at all times except when adding waste.[9] Store in the designated waste accumulation area.

  • Disposal: Arrange for pickup through your institutional EHS office.[1]

Protocol 3.3: Disposal of Contaminated Solutions (Aqueous and Organic)

This protocol covers reaction mixtures, purification fractions, and rinsing solutions.

  • Prohibition of Drain Disposal: Under no circumstances should solutions containing this compound be poured down the sink.[1][9] This is a critical violation of environmental safety protocols.

  • Collection: Pour the waste solution into a compatible, sealable, and shatter-resistant container (e.g., a poly carboy).[9] As established in Part 2, use separate containers for aqueous and organic halogenated waste streams.

  • Labeling: Label the container "Hazardous Waste: Aqueous Halogenated Organics" or "Hazardous Waste: Non-Aqueous Halogenated Organics." List all chemical components and their approximate concentrations.

  • Avoid Overfilling: Leave at least 10% of headspace in the container to allow for vapor expansion and prevent spills.[9]

  • Disposal: Store securely and arrange for pickup via your approved hazardous waste management program.

Part 4: Emergency Procedures for Spills

Immediate and correct response to a spill is critical to mitigate exposure.

Protocol 4.1: Small Spill Decontamination (Solid or Liquid)

This protocol is for small spills manageable by trained laboratory personnel.

  • Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Before approaching the spill, don all required PPE as outlined in Table 1, including respiratory protection.[5]

  • Contain and Absorb:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent it from becoming airborne.

    • For Liquid Spills: Contain the spill with absorbent pads or dikes. Cover the contained spill with an inert absorbent material.[13]

  • Collection: Carefully scoop the absorbent material and spilled compound into a sealable, labeled container for hazardous waste.[5]

  • Surface Decontamination:

    • Wipe the spill area with a towel soaked in a suitable solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue.

    • Place the used towel into the solid hazardous waste container.

    • Perform a final wash with soap and water. Collect this wash liquid as aqueous halogenated hazardous waste.

  • Final Disposal: Treat all materials used in the cleanup, including PPE, as hazardous solid waste and dispose of them according to Protocol 3.2.[5]

Conclusion

The responsible management of [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this uncharacterized compound as hazardous, adhering strictly to the principles of segregation, and following established protocols for containerization, labeling, and disposal through authorized channels, we uphold our professional responsibility. Always consult your institution's specific EHS guidelines and the relevant local and national regulations to ensure full compliance.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Chemical Waste Procedures. (2025, September 25). Division of Research Safety - University of Illinois.
  • Chemically hazardous waste. (n.d.). Environmental Science Center - The University of Tokyo.
  • Safety Data Sheet for 4-Chlorophenyl phenyl ether. (2016, February 15).
  • Safety Data Sheet for Starch assay reagent. (2025, September 13). MilliporeSigma.
  • Safety Data Sheet for Cyclobutylamine. (2009, September 22).
  • Safety Data Sheet for 1-[(4-Fluorophenyl)methyl]cyclobutyl methanamine. (2017, December 1). Key Organics.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • Safety Data Sheet for (1-(3-Chlorophenyl)cyclobutyl)methanamine. (n.d.). BLD Pharmatech.
  • Safety Data Sheet. (n.d.). FUJIFILM Wako Chemicals.
  • Safety Data Sheet. (2015, March 11). ChemPoint.com.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Resource Conservation and Recovery Act (RCRA). (n.d.). South Carolina Department of Environmental Services.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Decontamination procedures for 4-Chlorobenzylidenemalononitrile spills. (n.d.). Benchchem.
  • Magnesium chloride Safety Data Sheet. (2022, January 26). ECHA CHEM.

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Handling

Personal protective equipment for handling [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride

Standard Operating Procedure & Safety Protocol: Handling [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling [3-(4-Chlorophenyl)cyclobutyl]methanamine Hydrochloride

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredients (APIs) or advanced research building blocks requires more than just following a generic safety data sheet. It requires a mechanistic understanding of the chemical’s physical properties to design a self-validating safety protocol.

[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride is a halogenated, cyclic primary amine salt. Because comprehensive toxicological data for highly specific research derivatives is often limited, we must apply a structural alert analysis and a control banding approach to ensure laboratory safety [1].

Physicochemical Profiling & Hazard Rationale

To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand the causality behind the chemical's hazards:

  • Amine Hydrochloride Salt: As an HCl salt, this compound typically presents as a hygroscopic crystalline powder. These powders are highly prone to triboelectric (static) charging during transfer from plastic containers. This static charge can cause the powder to aerosolize, creating a severe inhalation hazard.

  • Chlorophenyl Group: Halogenated aromatics exhibit high lipophilicity. While the HCl salt is water-soluble, if the aerosolized dust deposits on the slightly alkaline mucous membranes of the respiratory tract or eyes, it neutralizes into its freebase form. The freebase can rapidly partition into lipid membranes, leading to localized irritation or systemic absorption.

  • Pharmacological Potency: Cyclobutyl-amine derivatives often act on monoamine reuptake pathways (structurally related to compounds like sibutramine). Therefore, accidental exposure could result in unintended pharmacological effects, necessitating stringent exposure limits.

Table 1: Physicochemical Properties & Quantitative Hazard Metrics

PropertyEstimated Value / CharacteristicMechanistic Safety Implication
Molecular Weight 232.15 g/mol (Freebase) / 268.61 g/mol (Salt)Small molecule; high potential for rapid dermal/mucosal absorption if the physical barrier is breached.
Physical State Solid (Crystalline Powder)High risk of aerosolization and static cling during transfer operations.
Vapor Pressure < 0.01 mmHg at 25°CNegligible inhalation risk from vapor; primary inhalation risk is strictly particulate/dust.
Estimated OEL Occupational Exposure Band 3 (10 - 100 µg/m³)Potent pharmacological agent; mandates the use of Localized Exhaust Ventilation (LEV).

Risk Assessment & Engineering Controls

When evaluating hazards in research laboratories, primary mitigation must always begin with engineering controls before relying on PPE [1].

HazardWorkflow Step1 Compound Receipt [3-(4-Chlorophenyl)cyclobutyl]methanamine HCl Step2 Physicochemical Profiling (Crystalline Dust, Hygroscopic) Step1->Step2 Step3 Hazard Identification (Mucosal Irritant, Unknown Tox) Step2->Step3 Structural Alert Analysis Step4A Engineering Controls (Fume Hood / LEV) Step3->Step4A Primary Mitigation Step4B PPE Selection (Nitrile, Respirator, Goggles) Step3->Step4B Secondary Mitigation Step5 Operational Execution Step4A->Step5 Step4B->Step5

Workflow for hazard identification and PPE selection for novel amine hydrochloride APIs.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed specifically to counteract the physicochemical threats posed by halogenated amine salts.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection 100% Nitrile (Double Gloving), ≥ 4 mil thicknessNitrile provides superior permeation resistance to halogenated organics and amines compared to latex. Double gloving mitigates micro-abrasions caused by crystalline structures.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside an LEV. HCl salts generate fine particulate dust. P100 filters block 99.97% of airborne particles, preventing mucosal deposition.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps. Goggles protect against the accidental transfer of fine, statically charged dust to the ocular mucosa.
Body Protection Flame-resistant (FR) or standard cotton lab coatKnit cuffs prevent powder from traveling up the forearm. Cotton avoids the static generation associated with synthetic blends, reducing powder cling.

Operational Workflow: Weighing and Formulation

Standard procedures for handling statically charged powders must align with stringent laboratory practices to prevent accidental aerosolization [2].

HandlingProtocol A 1. Preparation Static Control B 2. Containment Weighing Hood A->B C 3. Transfer Anti-Static Spatula B->C D 4. Solubilization Closed System C->D E 5. Decon Wet Wipe Down D->E

Step-by-step operational workflow for the safe weighing and transfer of statically charged powders.

Step-by-Step Weighing Protocol:

  • Environmental Preparation: Ensure the localized exhaust ventilation (LEV) or powder weighing hood is operational with a face velocity of 80-100 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatulas with a damp, static-dissipative wipe. Causality: Neutralizing the static charge of the micro-environment prevents the hydrochloride powder from "jumping" or aerosolizing when the vial is opened.

  • Tare and Transfer: Place a conductive, anti-static weigh boat on the analytical balance. Using a stainless-steel micro-spatula, carefully transfer the [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride.

  • Solubilization (Closed System): Add your primary assay solvent (e.g., DMSO or sterile water) directly to the weigh boat, or transfer the powder to a pre-tared vial before adding solvent. Seal the vial immediately. Causality: Wetting the powder instantly eliminates the particulate inhalation hazard, transitioning the risk profile from an inhalation hazard to a strictly dermal one.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened cloth (e.g., 70% Isopropanol) to capture any residual micro-crystals.

Spill Response & Disposal Plan

In the event of a dry powder spill, traditional cleaning methods (like sweeping) will exacerbate the hazard by pushing particulates into the breathing zone.

Solid Spill Containment Protocol:

  • Immediate Containment: Do NOT sweep the dry powder.

  • Wetting the Spill: Gently cover the spilled [3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride with absorbent paper towels. Lightly mist the towels with water or 70% ethanol. Causality: The liquid dissolves and binds the crystalline dust to the towel, completely neutralizing the aerosolization risk [2].

  • Collection: Carefully fold the damp paper towels inward, trapping the chemical inside. Place the towels into a chemically compatible, sealable hazardous waste bag.

  • Surface Neutralization: Wash the spill area with a mild detergent solution, followed by a thorough water rinse, to ensure all amine residues are removed from the benchtop.

  • Disposal: Label the waste container as "Toxic Solid Waste: Halogenated Amine Hydrochloride." Dispose of the material according to institutional hazardous waste protocols, typically via high-temperature incineration.

References

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from[Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link][3][4]

Sources

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